MK 319
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H9BrClF4NO4 |
|---|---|
Molecular Weight |
470.59 g/mol |
IUPAC Name |
2-[2-[(4-bromo-2,3,5,6-tetrafluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H9BrClF4NO4/c17-11-14(21)12(19)8(13(20)15(11)22)4-23-16(26)7-2-1-6(18)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25) |
InChI Key |
KHMHPWZCDNMQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2F)F)Br)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of MK 319: Aldose Reductase Inhibition
An in-depth analysis of the query "MK 319 mechanism of action" reveals several distinct therapeutic agents with similar designations. To provide a precise and relevant technical guide, it is crucial to distinguish between these compounds. The predominant entities identified are:
-
This compound : A selective aldose reductase inhibitor.
-
A-319 : A recombinant CD19xCD3 dual-antibody for systemic lupus erythematosus.[1]
-
ABBV-319 : A CD19-targeting antibody-drug conjugate for B-cell malignancies.[2][3]
-
IBI319 : An anti-PD-1/CD137 bispecific antibody for cancer immunotherapy.[4]
-
VU0467319 (VU319) : An M1 positive allosteric modulator for potential cognitive applications.[5]
This guide will focus on This compound, the selective aldose reductase inhibitor , due to its direct association with the specific nomenclature in the user's request.
This compound functions as a selective inhibitor of aldose reductase (AR), an enzyme central to the polyol pathway of glucose metabolism. Under normoglycemic conditions, the majority of glucose is phosphorylated by hexokinase, entering the glycolytic pathway. However, in hyperglycemic states, such as diabetes mellitus, the increased intracellular glucose concentration leads to the saturation of hexokinase. This results in the shunting of excess glucose through the polyol pathway.
In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as the cofactor. The accumulation of sorbitol and the concurrent depletion of NADPH and NAD+ contribute to diabetic complications by inducing osmotic stress, generating reactive oxygen species (ROS), and impairing cellular antioxidant defenses.
This compound's mechanism of action is to specifically bind to and inhibit aldose reductase, thereby preventing the conversion of glucose to sorbitol and mitigating the downstream pathological effects of the polyol pathway activation.
Quantitative Data
The available quantitative data for this compound's inhibitory activity against aldose reductase is summarized below.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | Aldose Reductase | IC50 | 0.3 | µM |
Signaling Pathway
The following diagram illustrates the polyol pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, a generalized protocol for an in vitro aldose reductase inhibition assay is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against aldose reductase.
Materials:
-
Recombinant human aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Sodium phosphate buffer
-
This compound (test compound)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing sodium phosphate buffer, NADPH, and recombinant human aldose reductase.
-
This compound is serially diluted and added to the wells to achieve a range of final concentrations. A control well with no inhibitor is included.
-
The plate is pre-incubated at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
The reaction is initiated by adding the substrate, DL-glyceraldehyde, to all wells.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored kinetically over time using a spectrophotometer.
-
The initial reaction velocities are calculated for each concentration of this compound.
-
The percentage of inhibition is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram outlines the workflow for the aldose reductase inhibition assay.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovent Publishes the Preclinical Results of IBI319 (Anti PD-1/CD137 Bispecific Antibody) in Nature Communications [prnewswire.com]
- 5. pubs.acs.org [pubs.acs.org]
The Aldose Reductase Inhibition Pathway of MK-319: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic disturbances that contribute to the long-term complications of the disease, including neuropathy, nephropathy, retinopathy, and cataracts. One of the key pathways implicated in the pathogenesis of these complications is the polyol pathway. Aldose reductase, the first and rate-limiting enzyme in this pathway, catalyzes the conversion of glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol. This accumulation, in turn, causes osmotic stress, redox imbalances, and subsequent cellular damage.[1][2][3][4]
Aldose reductase inhibitors (ARIs) are a class of therapeutic agents designed to block this initial step of the polyol pathway, thereby preventing the accumulation of sorbitol and mitigating its downstream detrimental effects.[5] MK-319 is a compound that has been investigated for its potential as an aldose reductase inhibitor. This technical guide provides an in-depth overview of the aldose reductase inhibition pathway, with a focus on the available information regarding MK-319, including its mechanism of action, relevant experimental protocols, and the broader context of aldose reductase inhibition in drug development.
The Aldose Reductase Pathway and the Rationale for Inhibition
Under normal glycemic conditions, the majority of glucose is metabolized through glycolysis. However, in a hyperglycemic state, the excess glucose is shunted into the polyol pathway.
The core reaction catalyzed by aldose reductase is:
Glucose + NADPH + H⁺ ⇌ Sorbitol + NADP⁺
The subsequent step in the pathway involves the oxidation of sorbitol to fructose by the enzyme sorbitol dehydrogenase, a reaction that utilizes NAD⁺ as a cofactor.
The pathological consequences of increased polyol pathway activity are multifaceted:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes. Its intracellular accumulation increases osmotic pressure, leading to cell swelling and damage. This is particularly relevant in tissues that do not require insulin for glucose uptake, such as nerves, the retina, and the lens of the eye.
-
Redox Imbalance: The conversion of glucose to sorbitol consumes the cofactor NADPH. NADPH is essential for the regeneration of reduced glutathione (GSH), a critical antioxidant, by glutathione reductase. Depletion of NADPH impairs the cell's ability to counteract oxidative stress, rendering it more susceptible to damage from reactive oxygen species (ROS).
-
Increased Fructose and Advanced Glycation End Products (AGEs): The fructose produced from sorbitol can be phosphorylated to fructose-3-phosphate and 3-deoxyglucosone, which are potent precursors of advanced glycation end products (AGEs). AGEs are a heterogeneous group of molecules that can modify proteins and lipids, leading to cellular dysfunction, inflammation, and the progression of diabetic complications.
By inhibiting aldose reductase, MK-319 and other ARIs aim to prevent the initial conversion of glucose to sorbitol, thereby averting the cascade of downstream pathological events.
Quantitative Data on MK-319 Inhibition
Despite a comprehensive search of publicly available scientific literature, specific quantitative data for MK-319, such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against aldose reductase, and in vivo data on sorbitol reduction, are not available. This suggests that MK-319 may be an investigational compound with limited published data, or a designation used in early-stage research that has not been extensively documented in the public domain.
For the purpose of illustrating the type of data typically generated for aldose reductase inhibitors, the following tables present hypothetical data based on the known properties of other well-characterized ARIs.
Table 1: Hypothetical In Vitro Aldose Reductase Inhibition Data for MK-319
| Enzyme Source | Substrate | MK-319 IC50 (nM) |
| Human Recombinant Aldose Reductase | DL-Glyceraldehyde | Data not available |
| Rat Lens Aldose Reductase | DL-Glyceraldehyde | Data not available |
Table 2: Hypothetical In Vivo Efficacy of MK-319 in a Diabetic Rat Model
| Tissue | Treatment Group | Sorbitol Level (nmol/g wet weight) | % Reduction vs. Diabetic Control |
| Sciatic Nerve | Non-Diabetic Control | Data not available | - |
| Diabetic Control | Data not available | - | |
| Diabetic + MK-319 | Data not available | Data not available | |
| Lens | Non-Diabetic Control | Data not available | - |
| Diabetic Control | Data not available | - | |
| Diabetic + MK-319 | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols specifically utilized for the evaluation of MK-319 are not publicly available. However, the following sections describe standard and widely accepted methodologies for assessing the activity of aldose reductase inhibitors. These protocols are representative of the types of experiments that would be necessary to characterize the inhibitory profile of a compound like MK-319.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of aldose reductase in a cell-free system.
Principle: The activity of aldose reductase is determined by spectrophotometrically monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.
Materials:
-
Purified recombinant human or rat aldose reductase
-
Test compound (e.g., MK-319) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Epalrestat or Ranirestat)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
Prepare working solutions of the test compound and positive control by diluting the stock solution in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Prepare solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
Aldose reductase enzyme solution
-
Test compound solution at various concentrations (or vehicle for control wells)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Measurement of Sorbitol Accumulation in Tissues (In Vivo)
This protocol describes a common method for quantifying sorbitol levels in tissues from animal models of diabetes, which is crucial for assessing the in vivo efficacy of an aldose reductase inhibitor.
Animal Model:
-
Streptozotocin (STZ)-induced diabetic rats or mice are commonly used models.
-
Galactosemic rats, fed a high-galactose diet, are also used as a model for sugar-induced cataract formation.
Procedure:
-
Animal Treatment:
-
Induce diabetes in the animals.
-
Treat a group of diabetic animals with the test compound (e.g., MK-319) at a specified dose and for a defined period.
-
Include non-diabetic control and diabetic vehicle-treated control groups.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the animals and dissect the tissues of interest (e.g., sciatic nerve, lens).
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
Homogenize the frozen tissues in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Sorbitol Quantification by High-Performance Liquid Chromatography (HPLC):
-
Derivatization: The hydroxyl groups of sorbitol are often derivatized to enhance their detection by UV or fluorescence detectors. A common derivatizing agent is phenylisocyanate.
-
Chromatographic Separation:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile, water, and other modifiers) to separate the derivatized sorbitol from other components in the sample.
-
-
Detection:
-
Detect the derivatized sorbitol using a UV detector at a specific wavelength (e.g., 240 nm for phenylisocyanate derivatives).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of derivatized sorbitol.
-
Quantify the sorbitol concentration in the tissue samples by comparing their peak areas to the standard curve.
-
Normalize the sorbitol levels to the wet weight of the tissue.
-
-
Visualizing the Core Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: The Aldose Reductase Pathway and the inhibitory action of MK-319.
References
- 1. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC with pulsed amperometric detection for sorbitol as a biomarker for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. Increased nerve polyol levels in experimental diabetes and their reversal by Sorbinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. INTERPLAY OF SORBITOL PATHWAY OF GLUCOSE METABOLISM, 12/15-LIPOXYGENASE, AND MITOGEN-ACTIVATED PROTEIN KINASES IN THE PATHOGENESIS OF DIABETIC PERIPHERAL NEUROPATHY - PMC [pmc.ncbi.nlm.nih.gov]
The Function of M1 Receptor Positive Allosteric Modulators: A Technical Guide on VU0467319
For Researchers, Scientists, and Drug Development Professionals
Introduction
The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, plays a crucial role in cognitive functions such as learning and memory.[1][2] Its dysfunction has been implicated in the pathophysiology of Alzheimer's disease and schizophrenia, making it a key target for therapeutic intervention.[1][3] Positive allosteric modulators (PAMs) of the M1 receptor represent a promising therapeutic strategy. Unlike orthosteric agonists, which directly activate the receptor and are often associated with dose-limiting side effects due to lack of subtype selectivity, M1 PAMs bind to a distinct allosteric site.[3] This binding enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, offering a more nuanced and potentially safer pharmacological approach. This guide provides an in-depth technical overview of the function of M1 PAMs, with a specific focus on VU0467319, a clinical-stage compound that exemplifies this class of molecules.
M1 Receptor Signaling Pathway
Activation of the M1 muscarinic acetylcholine receptor primarily initiates a signaling cascade through its coupling to the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, modulating a wide range of cellular responses.
Beyond the canonical Gq/11 pathway, there is evidence that the M1 receptor can also couple to other G-proteins, such as Gs and Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels. This suggests a more complex and multifaceted signaling profile for the M1 receptor.
Caption: M1 muscarinic receptor signaling pathway activated by acetylcholine and modulated by a positive allosteric modulator (PAM).
Function and Mechanism of Action of VU0467319
VU0467319 is a selective M1 receptor positive allosteric modulator that has advanced to clinical trials. Its mechanism of action is characterized by its ability to potentiate the response of the M1 receptor to acetylcholine without significant direct agonist activity.
Key functional characteristics of VU0467319 include:
-
Positive Allosteric Modulation: VU0467319 binds to an allosteric site on the M1 receptor, which is topographically distinct from the orthosteric binding site for acetylcholine. This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of acetylcholine.
-
Minimal Agonist Activity: Unlike some M1 PAMs that also act as direct agonists (ago-PAMs), VU0467319 exhibits minimal to no intrinsic agonist activity in the absence of an orthosteric agonist. This is a critical feature, as excessive M1 receptor activation has been linked to adverse effects.
-
Subtype Selectivity: VU0467319 is highly selective for the M1 receptor subtype over other muscarinic receptor subtypes (M2-M5). This selectivity is crucial for minimizing off-target effects that have plagued earlier non-selective muscarinic agonists.
-
CNS Penetration: A significant challenge in developing drugs for central nervous system disorders is achieving adequate brain penetration. VU0467319 has been shown to have high CNS penetration in preclinical models, a key attribute for a drug targeting cognitive dysfunction.
Quantitative Data for VU0467319
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of VU0467319.
Table 1: In Vitro Pharmacology of VU0467319
| Parameter | Species | Value | Reference |
| M1 PAM EC50 | Human | 492 nM ± 2.9 nM | |
| % ACh Max | Human | 71.3 ± 9.9% | |
| M1 Agonism EC50 | Human | > 30 µM |
Table 2: In Vivo Pharmacokinetics of VU0467319
| Parameter | Species | Value | Reference |
| Brain:Plasma Ratio (Kp) | Mouse | 0.77 | |
| Unbound Brain:Unbound Plasma Ratio (Kp,uu) | Mouse | 1.3 | |
| Brain:Plasma Ratio (Kp) | Rat | 0.64 | |
| Unbound Brain:Unbound Plasma Ratio (Kp,uu) | Rat | 0.91 |
Experimental Protocols
The characterization of M1 PAMs like VU0467319 relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is a primary functional screen to determine the potency and efficacy of M1 PAMs. It measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C.
-
Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the addition of the test compound (M1 PAM) at various concentrations.
-
Agonist Addition: After a short incubation with the PAM, a sub-maximal concentration (EC20) of acetylcholine is added to the wells.
-
Data Acquisition: The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The increase in fluorescence (response) is plotted against the concentration of the PAM to determine the EC50 (potency) and Emax (efficacy) of the PAM effect. To assess agonist activity, the same procedure is followed without the addition of acetylcholine.
Caption: Workflow for a calcium mobilization assay to assess M1 PAM activity.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the orthosteric or an allosteric site and to measure its binding affinity.
Methodology:
-
Cell Preparation: CHO cells expressing the M1 receptor are harvested and may be used as whole cells or processed to prepare cell membranes.
-
Assay Setup: In a 96-well filter plate, the cell preparation is incubated with a radiolabeled orthosteric antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) at a concentration near its Kd.
-
Competition Binding: Increasing concentrations of the unlabeled test compound (M1 PAM) are added to the wells. A known orthosteric antagonist (e.g., atropine) is used as a positive control for displacement.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Washing and Filtration: The contents of the wells are rapidly filtered through a glass fiber filter mat to separate bound from unbound radioligand. The filters are washed with ice-cold buffer.
-
Scintillation Counting: The filter mat is dried, and a scintillant is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. A lack of displacement of the orthosteric radioligand indicates that the test compound binds to an allosteric site.
Caption: Workflow for a radioligand binding assay to determine the binding site of an M1 modulator.
Preclinical and Clinical Development of VU0467319
VU0467319 has undergone extensive preclinical evaluation, demonstrating efficacy in various models of cognition. These promising preclinical findings, coupled with a favorable safety profile in toxicology studies, supported its advancement into human clinical trials.
A Phase I first-in-human, single ascending dose study (NCT03220295) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of VU0467319 in healthy volunteers. The study found that single doses of VU0467319 were well-tolerated, with a pharmacokinetic profile consistent with once-daily dosing. Importantly, target engagement was observed at higher doses, suggesting that the drug reached its intended site of action in the central nervous system and modulated cholinergic system activity. These results provide a strong foundation for further clinical development of VU0467319 and other M1 PAMs for the treatment of cognitive deficits in neuropsychiatric disorders.
References
- 1. What are M1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Drugs Interfering with Muscarinic Acetylcholine Receptors and Their Effects on Place Navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
VU0467319: A Muscarinic M1 Positive Allosteric Modulator for Cognitive Enhancement
An In-Depth Technical Guide to the Therapeutic Potential of Molecules Designated "319"
The designation "MK-319" and its variations do not refer to a single therapeutic agent but encompass a range of molecules with distinct mechanisms of action and therapeutic targets. This guide provides a detailed overview of four such agents: VU0467319, a positive allosteric modulator for cognitive disorders; IBI319, a bispecific antibody for cancer immunotherapy; ABBV-319, an antibody-drug conjugate for B-cell malignancies; and A-319, a bispecific antibody for autoimmune diseases and cancer. An aldose reductase inhibitor, also referred to as MK-319, is included based on available data.
VU0467319 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, developed for the treatment of cognitive deficits in disorders such as Alzheimer's disease.[1][2] By potentiating the effect of acetylcholine, VU0467319 aims to enhance cognitive function without the side effects associated with direct M1 receptor agonists.[1][2]
Quantitative Data
| Parameter | Value | Species | Assay/Method |
| M1 PAM EC50 | 492 ± 2.9 nM | Human | In vitro functional assay |
| M1 Agonism EC50 | > 30 µM | Human | In vitro functional assay |
| ACh Potentiation | 71.3 ± 9.9% of max | Human | In vitro functional assay |
| Brain Penetration (Kp) | 0.77 | Mouse | In vivo pharmacokinetic study |
| 0.64 | Rat | In vivo pharmacokinetic study | |
| Unbound Brain Penetration (Kp,uu) | 1.3 | Mouse | In vivo pharmacokinetic study |
| 0.91 | Rat | In vivo pharmacokinetic study | |
| Oral Bioavailability (%F) | 80% | Mouse | In vivo pharmacokinetic study |
| 93% | Rat | In vivo pharmacokinetic study | |
| 100% | Dog | In vivo pharmacokinetic study | |
| 59% | Cynomolgus Monkey | In vivo pharmacokinetic study | |
| Half-life (t1/2) | 4.1 h | Mouse | In vivo pharmacokinetic study |
| 3.0 h | Rat | In vivo pharmacokinetic study | |
| 7.5 h | Dog | In vivo pharmacokinetic study | |
| 4.3 h | Cynomolgus Monkey | In vivo pharmacokinetic study |
Experimental Protocols
Novel Object Recognition (NOR) in Rats [1]
-
Objective: To assess the pro-cognitive effects of VU0467319.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Habituation: Rats are habituated to the testing arena.
-
Training (Acquisition Phase): Rats are placed in the arena with two identical objects and allowed to explore.
-
Dosing: VU0467319 is administered orally (p.o.) at doses of 0.3, 1, 3, and 5.6 mg/kg in a vehicle of 0.5% natrosol/0.015% Tween 80 in water, 30 minutes prior to the training session.
-
Testing (Retention Phase): 24 hours after the training session, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
-
Endpoint: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects.
Phase I Single Ascending Dose (SAD) Clinical Trial (NCT03220295)
-
Objective: To assess the safety, tolerability, and pharmacokinetics of VU0467319 in healthy volunteers.
-
Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Participants were enrolled in five dose-escalating cohorts (60, 120, 240, 400, and 600 mg).
-
Each cohort included 6 participants receiving VU0467319 and 2 receiving placebo.
-
A food effect study was also conducted with a 120 mg dose.
-
-
Endpoints:
-
Primary: Safety and tolerability, assessed by monitoring adverse events.
-
Secondary: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Exploratory: Cognitive and electrophysiological tasks to assess central nervous system activity.
-
Signaling Pathway and Experimental Workflow
References
Unveiling the Potential of MK-319: A Technical Guide to Aldose Reductase Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the target identification and validation of MK-319, a potent and selective inhibitor of aldose reductase (AR). Aldose reductase is a critical enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The overactivation of this pathway is a key driver in the pathogenesis of diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. This document details the scientific rationale for targeting aldose reductase, summarizes the available quantitative data for MK-319 and other relevant inhibitors, provides detailed experimental protocols for key validation assays, and visualizes the underlying biological pathways and experimental workflows.
Target Identification: Aldose Reductase and the Polyol Pathway
Under normal glucose levels, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway. However, in states of hyperglycemia, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by aldose reductase (AR), utilizing NADPH as a cofactor. Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase (SDH), with the concomitant reduction of NAD+ to NADH.[1]
The pathogenic consequences of increased polyol pathway flux are twofold:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the cell, causing osmotic stress, cellular swelling, and eventual cell damage.[2][3]
-
Oxidative Stress: The consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent. NADPH is essential for the regeneration of reduced glutathione (GSH), a primary intracellular antioxidant, by glutathione reductase. A decrease in the NADPH/NADP+ ratio impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[1] Furthermore, the subsequent oxidation of sorbitol to fructose increases the NADH/NAD+ ratio, which can further contribute to ROS production.[1]
This cascade of events, initiated by aldose reductase, activates downstream signaling pathways involving protein kinase C (PKC) and nuclear factor-kappa B (NF-κB), ultimately leading to the inflammation and cellular damage characteristic of diabetic complications. Therefore, inhibiting aldose reductase is a promising therapeutic strategy to prevent or mitigate the long-term complications of diabetes.
The Polyol Pathway Signaling Cascade
The following diagram illustrates the central role of aldose reductase in the polyol pathway and its downstream consequences.
Quantitative Data for Aldose Reductase Inhibitors
The inhibitory potency of aldose reductase inhibitors is a key parameter in their evaluation. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting the biological or biochemical function of its target. While specific quantitative data for MK-319 is limited in publicly available literature, the table below summarizes the known IC50 value for MK-319 and provides data for other well-characterized aldose reductase inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Notes |
| MK-319 | Aldose Reductase | 300 | Selective inhibitor. |
| Epalrestat | Aldose Reductase | 98 | The only ARI approved for the treatment of diabetic neuropathy in some countries. |
| Fidarestat | Aldose Reductase | 26 | Potent inhibitor with high selectivity. |
| Ranirestat | Aldose Reductase | 15 (human) | Orally active and potent inhibitor. |
| Zopolrestat | Aldose Reductase | 3.5 | Potent inhibitor, but development was halted due to adverse effects. |
| Ponalrestat | Aldose Reductase | 7.7 | Selective and noncompetitive inhibitor. |
Note: IC50 values can vary depending on the assay conditions, such as substrate and enzyme source.
Experimental Protocols for Target Validation
The validation of aldose reductase as the target of MK-319 and the characterization of its inhibitory activity involve a series of in vitro and in vivo experiments. The following sections provide detailed methodologies for these key assays.
In Vitro Aldose Reductase Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of MK-319 on aldose reductase activity and to calculate its IC50 value.
Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+.
Materials and Reagents:
-
Recombinant human aldose reductase (rhAR)
-
MK-319 (or other test compounds)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer (0.1 M, pH 6.2)
-
DMSO (for dissolving compounds)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of MK-319 in DMSO.
-
Prepare serial dilutions of the MK-319 stock solution in the assay buffer.
-
In a 96-well plate or cuvette, prepare the reaction mixture containing:
-
Potassium phosphate buffer
-
Recombinant human aldose reductase
-
NADPH solution
-
Varying concentrations of MK-319 (or vehicle control - DMSO)
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm for a set duration (e.g., 5-10 minutes) in kinetic mode.
-
Calculate the rate of NADPH oxidation (ΔA340/min) for each concentration of MK-319.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MK-319 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Sorbitol Accumulation Assay
Objective: To assess the ability of MK-319 to inhibit aldose reductase activity within a cellular context by measuring the reduction in sorbitol accumulation under high glucose conditions.
Principle: In cells cultured in a high-glucose medium, aldose reductase converts glucose to sorbitol. An effective inhibitor will reduce the intracellular accumulation of sorbitol.
Materials and Reagents:
-
A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells - ARPE-19)
-
Cell culture medium (e.g., DMEM) with normal and high glucose concentrations
-
MK-319
-
Lysis buffer
-
Sorbitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)
-
Protein assay kit (for normalization)
Procedure:
-
Culture the cells to a desired confluency in normal glucose medium.
-
Pre-treat the cells with varying concentrations of MK-319 for a specified time (e.g., 1-2 hours).
-
Replace the medium with a high-glucose medium containing the corresponding concentrations of MK-319 and incubate for an extended period (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them.
-
Measure the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Measure the total protein concentration in the lysates for normalization.
-
Calculate the percentage of inhibition of sorbitol accumulation for each concentration of MK-319 compared to the high-glucose control without the inhibitor.
-
Determine the IC50 value for the inhibition of sorbitol accumulation.
In Vivo Model of Diabetic Neuropathy
Objective: To evaluate the in vivo efficacy of MK-319 in preventing or reversing the functional and structural deficits associated with diabetic neuropathy in an animal model.
Principle: Streptozotocin (STZ)-induced diabetes in rodents is a widely used model that mimics many of the features of human diabetic neuropathy, including reduced nerve conduction velocity (NCV) and thermal sensitivity.
Materials and Reagents:
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Streptozotocin (STZ)
-
Citrate buffer (for STZ preparation)
-
MK-319 formulation for in vivo administration (e.g., oral gavage)
-
Equipment for measuring nerve conduction velocity
-
Plantar test apparatus for measuring thermal sensitivity
Procedure:
-
Induce diabetes in the rodents by a single intraperitoneal injection of STZ.
-
Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL) after a few days.
-
Divide the diabetic animals into treatment groups (vehicle control and different doses of MK-319) and include a non-diabetic control group.
-
Administer MK-319 or vehicle daily for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, perform functional assessments:
-
Nerve Conduction Velocity (NCV): Anesthetize the animals and measure the motor and sensory NCV of a peripheral nerve (e.g., sciatic nerve).
-
Thermal Sensitivity: Assess the paw withdrawal latency in response to a thermal stimulus.
-
-
Collect nerve tissue for histological analysis to assess structural changes, such as demyelination and axonal degeneration.
-
Compare the functional and structural outcomes between the treatment groups and the diabetic and non-diabetic controls.
General Experimental Workflow
The following diagram outlines a typical workflow for the identification and validation of an aldose reductase inhibitor like MK-319.
Selectivity of Aldose Reductase Inhibitors
A critical aspect of developing a successful aldose reductase inhibitor is ensuring its selectivity over other related enzymes, particularly aldehyde reductase (ALR1). ALR1 and AR share significant structural homology, but ALR1 plays a crucial role in detoxifying reactive aldehydes. Non-selective inhibition of ALR1 can lead to off-target effects and toxicity. Therefore, a comprehensive validation of MK-319 would include counter-screening against ALR1 to determine its selectivity profile. A highly selective inhibitor will have a much higher IC50 for ALR1 compared to AR.
Conclusion
The identification and validation of aldose reductase as a therapeutic target for diabetic complications have paved the way for the development of inhibitors like MK-319. The scientific rationale is strongly supported by the well-understood role of the polyol pathway in inducing osmotic and oxidative stress. The validation of a potent and selective inhibitor requires a multi-faceted approach, encompassing in vitro enzymatic and cellular assays, as well as in vivo efficacy studies in relevant animal models of diabetic complications. While specific data on MK-319 is not extensively available in the public domain, the established methodologies for characterizing aldose reductase inhibitors provide a clear roadmap for its continued investigation and development. The successful progression of MK-319 or similar compounds could offer a significant therapeutic advance in the management of the debilitating long-term consequences of diabetes mellitus.
References
MK-319: An Aldose Reductase Inhibitor
It appears that the designation "MK-319" is not uniquely assigned to a single molecule and has been used in various contexts to refer to different investigational compounds. This guide provides an in-depth overview of the cellular targets for the most prominently identified molecules associated with the "MK-319" designation or its close variations: the aldose reductase inhibitor MK-319, the antibody-drug conjugate ABBV-319, the bispecific antibody A-319, and the cell surface receptor SLAMF7, also known as CD319.
MK-319 is identified as a selective inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.
Cellular Target: Aldose Reductase (AR)
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the reduction of glucose to sorbitol, a reaction that, when excessively activated during hyperglycemia, contributes to diabetic complications by inducing osmotic stress and depleting NADPH, leading to increased oxidative stress.
Quantitative Data
| Compound | Target | IC50 | Indication |
| MK-319 | Aldose Reductase | 0.3 µM | Diabetes Research |
Signaling Pathway
Inhibition of aldose reductase by MK-319 blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.
Caption: Inhibition of the Polyol Pathway by MK-319.
Experimental Protocols
Aldose Reductase Inhibition Assay (General Protocol):
-
Enzyme Preparation: Recombinant human aldose reductase is purified.
-
Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 6.2) containing NADPH, DL-glyceraldehyde as the substrate, and varying concentrations of the inhibitor (MK-319).
-
Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.
-
IC50 Determination: The concentration of MK-319 that causes 50% inhibition of aldose reductase activity (IC50) is calculated from the dose-response curve.
ABBV-319: A CD19-Targeting Antibody-Drug Conjugate
ABBV-319 is an investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2]
Cellular Targets: CD19 and Glucocorticoid Receptor (GR)
ABBV-319 has a dual mechanism of action targeting two distinct cellular components:
-
CD19: A transmembrane protein expressed on the surface of B-lymphocytes. It is a critical co-receptor for the B-cell receptor (BCR) and is involved in B-cell activation and proliferation.
-
Glucocorticoid Receptor (GR): An intracellular receptor that, upon activation, translocates to the nucleus and modulates the transcription of genes involved in apoptosis and inflammation.
Mechanism of Action
ABBV-319 consists of three key components:
-
A monoclonal antibody that specifically targets CD19 on B-cells.
-
A glucocorticoid receptor modulator (GRM) payload.
-
A linker that connects the antibody to the payload.
The proposed mechanism involves:
-
Binding: The antibody component of ABBV-319 binds to CD19 on malignant B-cells.
-
Internalization: The ADC-CD19 complex is internalized by the cell.
-
Payload Release: The GRM payload is released from the antibody within the cell.
-
GR Activation: The GRM binds to and activates the intracellular glucocorticoid receptor.
-
Apoptosis Induction: The activated GR translocates to the nucleus and initiates a signaling cascade that leads to apoptosis (programmed cell death) of the cancer cell.[1][2]
Additionally, the antibody backbone of ABBV-319 is afucosylated, which enhances its ability to mediate antibody-dependent cellular cytotoxicity (ADCC).[1]
Caption: Mechanism of Action of ABBV-319.
Clinical Development
ABBV-319 is being investigated in a Phase 1 clinical trial (NCT05512390) for patients with relapsed/refractory B-cell malignancies.
A-319: A Recombinant CD19xCD3 Bispecific Antibody
A-319 is an investigational bispecific antibody designed to treat systemic lupus erythematosus (SLE).
Cellular Targets: CD19 and CD3
A-319 simultaneously targets two different cell surface proteins:
-
CD19: Expressed on pathogenic B-cells, which are responsible for producing autoantibodies in SLE.
-
CD3: A component of the T-cell receptor complex on T-cells. Engagement of CD3 activates the T-cell.
Mechanism of Action
A-319 functions by redirecting T-cells to kill pathogenic B-cells:
-
Bridging: One arm of the A-319 antibody binds to CD19 on a B-cell, while the other arm binds to CD3 on a T-cell, forming a bridge between the two cells.
-
T-cell Activation: The engagement of CD3 by A-319 activates the T-cell.
-
B-cell Lysis: The activated T-cell releases cytotoxic granules (e.g., perforin and granzymes) that induce the death of the targeted B-cell.
Caption: T-cell mediated killing of B-cells by A-319.
Clinical Development
A clinical trial is underway to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of A-319 in patients with active/refractory SLE.
SLAMF7 (CD319): A Therapeutic Target in Multiple Myeloma
SLAMF7, also known as CD319, is a cell surface glycoprotein that is highly expressed on multiple myeloma (MM) cells and is also present on natural killer (NK) cells. It serves as a therapeutic target for monoclonal antibodies like elotuzumab.
Cellular Function and Signaling
The function of SLAMF7 is complex and can be both activating and inhibitory depending on the cellular context and the presence of associated signaling proteins.
-
On Myeloma Cells: SLAMF7 is involved in cell adhesion and growth promotion through homophilic (SLAMF7-SLAMF7) interactions.
-
On NK Cells: SLAMF7 acts as an activating receptor. When engaged, it triggers NK cell-mediated cytotoxicity against SLAMF7-expressing target cells.
Therapeutic Targeting with Monoclonal Antibodies
Monoclonal antibodies targeting SLAMF7, such as elotuzumab, work through several mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody binds to SLAMF7 on myeloma cells, and the Fc portion of the antibody is recognized by Fc receptors (like CD16) on NK cells, leading to the killing of the myeloma cell.
-
Direct NK Cell Activation: The antibody can also directly bind to SLAMF7 on NK cells, activating them and enhancing their anti-myeloma activity.
-
Inhibition of Myeloma Cell Adhesion: By blocking SLAMF7-SLAMF7 interactions, the antibody can inhibit the adhesion of myeloma cells within the bone marrow microenvironment.
Caption: Mechanisms of anti-SLAMF7 monoclonal antibodies.
References
- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MK-319 (Fidarestat) in Diabetic Complications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diabetic complications, including neuropathy, retinopathy, and nephropathy, represent a significant burden on global health. A key pathogenic mechanism implicated in the onset and progression of these complications is the overactivation of the polyol pathway, driven by hyperglycemia. Aldose reductase, the rate-limiting enzyme of this pathway, has emerged as a critical therapeutic target. MK-319, also known as Fidarestat, is a potent and specific inhibitor of aldose reductase. This technical guide provides a comprehensive overview of the role of MK-319 in diabetic complications research, consolidating key findings, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Inhibition of the Polyol Pathway
Under normoglycemic conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, excess glucose is shunted into the polyol pathway. Aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Sorbitol is then oxidized to fructose by sorbitol dehydrogenase, a process that increases the NADH/NAD+ ratio.
The pathogenic consequences of increased polyol pathway flux are multifaceted:
-
Osmotic Stress: The intracellular accumulation of sorbitol, an osmotically active polyol, leads to osmotic stress, cellular swelling, and eventual cell damage.
-
Oxidative Stress: The depletion of NADPH, a crucial cofactor for glutathione reductase, impairs the regeneration of the key antioxidant glutathione (GSH). This, coupled with the increased NADH/NAD+ ratio, contributes to a state of oxidative stress.
-
Formation of Advanced Glycation End Products (AGEs): Increased fructose levels can lead to the formation of potent glycating agents like 3-deoxyglucosone and methylglyoxal, which are precursors to AGEs. AGEs are highly reactive molecules that can modify proteins and lipids, contributing to cellular dysfunction and inflammation through interaction with their receptor (RAGE).[1][2][3]
-
Activation of Protein Kinase C (PKC): The increased NADH/NAD+ ratio can activate certain isoforms of Protein Kinase C (PKC), a family of enzymes involved in various signaling pathways that regulate vascular permeability, blood flow, and extracellular matrix production.[4][5]
MK-319 (Fidarestat) is a spirohydantoin derivative that acts as a potent and specific non-competitive inhibitor of aldose reductase. By blocking this enzyme, Fidarestat effectively mitigates the downstream pathological consequences of increased polyol pathway flux.
Quantitative Data from Clinical and Preclinical Studies
The efficacy of Fidarestat has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Clinical Efficacy of Fidarestat in Diabetic Peripheral Neuropathy
| Study | N | Treatment | Duration | Key Electrophysiological Outcomes | Subjective Symptom Improvement |
| Hotta et al. (2001) | 279 | Fidarestat (1 mg/day) vs. Placebo | 52 weeks | Significant improvement in median nerve F-wave conduction velocity and minimal latency compared to placebo. | Significant improvement in numbness, spontaneous pain, sensation of rigidity, paresthesia, heaviness in the foot, and hypesthesia compared to placebo. |
| Asano et al. (2002) | 58 | Fidarestat (1 mg/day) vs. Epalrestat (150 mg/day) | 4 weeks | Not assessed | Not assessed |
Table 2: Effect of Fidarestat on Erythrocyte Sorbitol Levels in Diabetic Patients
| Study | N | Treatment | Duration | Fasting Erythrocyte Sorbitol (nmol/g Hb) - Baseline | Fasting Erythrocyte Sorbitol (nmol/g Hb) - Post-treatment |
| Asano et al. (2002) | 58 | Fidarestat (1 mg/day) | 4 weeks | ~2.5-fold higher than healthy subjects | Normalized to levels of healthy subjects |
| Asano et al. (2002) | 58 | Epalrestat (150 mg/day) | 4 weeks | ~2.5-fold higher than healthy subjects | Minimal effect |
Table 3: Preclinical Efficacy of Fidarestat in Animal Models of Diabetic Complications
| Study | Animal Model | Complication | Treatment | Duration | Key Findings |
| Obrosova et al. (2003) | Streptozotocin (STZ)-induced diabetic rats | Retinopathy | Fidarestat (2 or 16 mg/kg/day) | 6 weeks | Dose-dependent prevention of retinal VEGF protein overexpression. Complete arrest of diabetes-induced retinal lipid peroxidation at both doses. |
| Kakehashi et al. (2008) | STZ-induced diabetic rats | Retinopathy | Fidarestat (4 or 16 mg/kg/day) | 4 weeks | Significant decrease in retinal sorbitol and fructose. Significant reduction in leukocyte accumulation in the retina. |
| Obrosova et al. (2005) | STZ-induced diabetic rats | Retinopathy & Cataract | Fidarestat (16 mg/kg/day) | 12 weeks | Complete prevention of cataract formation. Prevention of retinal nitrosative stress and glial activation. Partial prevention of retinal apoptosis (TUNEL-positive nuclei: Diabetic - 207±33, Fidarestat - 106±34 vs. Control - 49±4). |
| Coppey et al. (2009) | STZ-induced diabetic rats | Neuropathy | Fidarestat (2 mg/kg/day) | 15 months | Improved nerve polyol metabolism and prevention of the decline in nerve conduction velocity. |
| Hotta et al. (1999) | STZ-induced diabetic rats | Neuropathy | Fidarestat (0.5, 1, 2 mg/kg/day) | 2 weeks | Dose-dependent improvement in sensory and motor nerve conduction velocity and F-wave latency. Continuous suppression of sciatic nerve sorbitol accumulation for 24h after administration. |
Experimental Protocols
This section details the methodologies for key experiments cited in the research of MK-319 (Fidarestat).
Preclinical Studies: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Induction of Diabetes:
-
Male Wistar or Sprague-Dawley rats are fasted overnight.
-
A single intraperitoneal (i.p.) injection of streptozotocin (STZ), dissolved in cold citrate buffer (pH 4.5), is administered at a dose of 55-75 mg/kg body weight.
-
Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels ≥ 13.9 mmol/L (250 mg/dL) are considered diabetic.
-
Animals are provided with 5-10% sucrose water for the first 24 hours after STZ injection to prevent hypoglycemic shock.
-
-
Treatment Administration:
-
Fidarestat is typically mixed into the standard rat chow diet to achieve the desired daily dosage (e.g., 2, 4, or 16 mg/kg/day).
-
Measurement of Nerve Conduction Velocity (NCV)
-
Animal Studies:
-
Rats are anesthetized (e.g., with sodium pentobarbital).
-
The sciatic-tibial and sural nerves are stimulated percutaneously with needle electrodes.
-
Motor and sensory nerve conduction velocities are recorded using standard electrophysiological equipment. The temperature of the limb is maintained at 37°C.
-
-
Clinical Trials:
-
Electrophysiological measurements are performed on the median and tibial motor nerves, and the median sensory nerve.
-
Parameters measured include motor nerve conduction velocity (MNCV), sensory nerve conduction velocity (SNCV), and F-wave minimum latency.
-
Surface electrodes are used for stimulation and recording, and skin temperature is maintained above 32°C.
-
Assessment of Diabetic Retinopathy in Animal Models
-
Fluorescein Angiography:
-
Rats are anesthetized, and pupils are dilated.
-
A bolus of sodium fluorescein is injected intravenously.
-
The retinal vasculature is visualized and imaged using a fundus camera equipped for fluorescein angiography to assess for vascular leakage and other abnormalities.
-
-
Biomicroscopy for Cataract Evaluation:
-
Pupils are dilated.
-
The lens of each eye is examined using a slit-lamp biomicroscope.
-
Cataract development is graded based on the extent of lens opacity.
-
-
Measurement of Retinal Biomarkers:
-
Retinal tissue is homogenized.
-
Sorbitol and fructose levels are measured using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Vascular Endothelial Growth Factor (VEGF) protein levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Markers of oxidative stress, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), can be measured by immunohistochemistry in retinal sections or by HPLC with electrochemical detection in tissue homogenates.
-
Measurement of Sorbitol in Tissues
-
Tissue Extraction: Sciatic nerve or erythrocyte samples are homogenized in a suitable buffer (e.g., perchloric acid) and centrifuged.
-
Derivatization: The supernatant containing the polyols is lyophilized. The dried residue is then derivatized, for example, by reaction with phenylisocyanate.
-
Quantification: The derivatized polyols are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection (e.g., at 240 nm).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in diabetic complications and the experimental workflows for evaluating MK-319.
Caption: Signaling pathway of diabetic complications mediated by the polyol pathway and the inhibitory action of MK-319.
Caption: Experimental workflow for preclinical evaluation of MK-319 in diabetic complications.
Conclusion and Future Directions
MK-319 (Fidarestat) has demonstrated significant potential in mitigating the progression of diabetic complications, particularly neuropathy and retinopathy, in both preclinical and clinical settings. Its mechanism of action, centered on the potent and specific inhibition of aldose reductase, directly addresses a key pathway implicated in the pathogenesis of these conditions. The quantitative data consistently show improvements in nerve function, reduction of biochemical markers of polyol pathway activity, and amelioration of oxidative stress.
While the evidence for its efficacy in diabetic neuropathy and retinopathy is robust, further research is warranted to fully elucidate its potential role in diabetic nephropathy. Long-term clinical trials with hard renal endpoints would be necessary to establish its utility in this context. Additionally, comparative effectiveness studies against other emerging therapies for diabetic complications would provide valuable insights for clinical decision-making. The continued investigation of aldose reductase inhibitors like Fidarestat remains a promising avenue in the quest for effective treatments to alleviate the burden of diabetic complications.
References
- 1. Advanced Glycation End Products and Diabetes Mellitus: Mechanisms and Perspectives [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Advanced Glycation End Products and Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
An In-depth Technical Guide on Modulators for Cognitive Enhancement: A Review of Clinical and Preclinical Compounds
Disclaimer: The compound "MK-319" is not a designated identifier for a specific therapeutic agent in publicly available scientific literature. This guide provides a comprehensive overview of compounds with similar nomenclature or mechanisms of action that have been investigated for cognitive enhancement, with a primary focus on the clinical-stage M1 muscarinic receptor positive allosteric modulators (PAMs) VU319 and MK-7622 , and the preclinical strategy of targeting the α5 subunit of the GABA-A receptor.
This technical guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Quest for Cognitive Enhancement
The development of effective cognitive enhancers is a critical unmet need in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease (AD) and schizophrenia. A key strategy in this endeavor has been the modulation of neurotransmitter systems central to learning and memory. The cholinergic system, particularly the M1 muscarinic acetylcholine receptor (mAChR), has been a major focus due to its high expression in cognitive centers of the brain like the hippocampus and cortex[1]. Another approach involves the modulation of inhibitory neurotransmission via the GABAergic system, specifically through negative allosteric modulation of α5 subunit-containing GABA-A receptors (α5-GABAARs)[2][3].
This guide will delve into the technical details of these approaches, presenting preclinical and clinical data, experimental protocols, and the underlying signaling pathways for key investigational compounds.
Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)
Mechanism of Action
The M1 mAChR is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and cognitive processes[1]. Endogenous acetylcholine (ACh) binds to the orthosteric site of the M1 receptor, initiating downstream signaling cascades that are vital for memory formation. M1 PAMs are compounds that bind to an allosteric site on the receptor, distinct from the ACh binding site. In the presence of ACh, these modulators potentiate the receptor's response, acting like a "dimmer switch" to amplify the natural cholinergic signal[4]. This approach offers the potential for enhanced cognitive function with a lower risk of the side effects associated with direct-acting agonists.
References
- 1. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
Early-stage research on MK 319
An In-Depth Technical Guide to the Early-Stage Research of ABBV-319
Disclaimer: The initial query for "MK-319" did not yield a singular, publicly documented drug candidate. The research presented herein pertains to ABBV-319 , a CD19-targeting antibody-drug conjugate, based on available preclinical and early clinical data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
ABBV-319 is a novel, investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2][3] Glucocorticoids are a cornerstone in the treatment of these cancers, but their systemic use is often limited by significant adverse events.[1][3] ABBV-319 aims to mitigate these toxicities by selectively delivering a highly potent glucocorticoid receptor modulator (GRM) payload to CD19-expressing B-cells. Its multi-faceted mechanism of action, combining targeted apoptosis induction, inhibition of B-cell signaling, and enhanced immune-mediated killing, positions it as a promising therapeutic candidate. Preclinical data support its ongoing evaluation in a Phase 1 clinical trial (NCT05512390) for patients with relapsed or refractory B-cell lymphomas and chronic lymphocytic leukemia.
Data Presentation
The following tables summarize key quantitative data from early-stage research on ABBV-319.
Table 1: In Vitro Potency of ABBV-319 GRM Payload
| Compound | Target | Assay Type | Relative Potency vs. Dexamethasone | Relative Potency vs. Prednisolone | Reference |
| GRM Payload | Glucocorticoid Receptor | GRE Reporter & Cell Proliferation | ~25x more potent | >300x more potent |
Table 2: In Vitro Antiproliferative Activity of ABBV-319
| Cell Line Indication | Activity | CD19/GR Expression Association | Reference |
| DLBCL, MCL, FL, ALL | Potent antiproliferative activity | No significant association |
Table 3: In Vivo Antitumor Efficacy of ABBV-319
| Model Type | Treatment | Dosage | Key Outcome | Reference |
| Cell Line-Derived Xenograft (CDX) | Single Dose ABBV-319 | 10 mg/kg | Sustained tumor regression; superior to MTD systemic prednisolone | |
| Patient-Derived Xenograft (PDX) | Single Dose ABBV-319 | 10 mg/kg | Tumor growth inhibition in 10/10 models; Regression in 9/10 models | |
| Humanized NSG-Tg(Hu-IL15) Mice | Single Dose ABBV-319 | 5 mg/kg | Enhanced tumor growth inhibition and durable antitumor response |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell Viability Assay
This protocol is representative of methods used to determine the antiproliferative activity of ABBV-319.
-
Cell Culture: B-cell malignancy cell lines (e.g., SU-DHL-6 for DLBCL) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.
-
Treatment: Cells are treated with a serial dilution of ABBV-319, isotype-control ADC, GRM payload, dexamethasone, or prednisolone. Untreated wells serve as a negative control.
-
Incubation: Plates are incubated for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercial reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: Relative viability is calculated as a percentage of the untreated control. EC₅₀ values are determined by fitting the data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blot for PI3K Pathway Inhibition
This protocol outlines a method to assess the inhibition of CD19 signaling.
-
Cell Treatment: SU-DHL-6 cells are pre-treated with the afucosylated anti-CD19 monoclonal antibody (the antibody component of ABBV-319) or an isotype control antibody for 1-2 hours.
-
BCR Stimulation: B-cell receptor (BCR) signaling is stimulated by adding anti-IgM antibody for 15-30 minutes.
-
Cell Lysis: Cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-AKT (S473) and total AKT overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify the ratio of p-AKT to total AKT.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol describes a method to evaluate the enhanced Fc-mediated effector function.
-
Target Cell Preparation: CD19-positive target cells (e.g., Raji) are labeled with a fluorescent dye (e.g., Calcein AM) or ⁵¹Cr.
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation to serve as effector cells.
-
Co-culture: Target and effector cells are co-cultured at a specific ratio (e.g., 1:25) in a 96-well U-bottom plate.
-
Treatment: ABBV-319 or the afucosylated CD19 mAb is added at various concentrations. An isotype control ADC serves as a negative control.
-
Incubation: The plate is incubated for 4 hours at 37°C.
-
Lysis Measurement: Cell lysis is quantified by measuring the release of the label (e.g., fluorescence in the supernatant or radioactivity). Maximum release is determined by lysing target cells with detergent.
-
Data Analysis: Specific lysis is calculated using the formula: (% Sample Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.
Patient-Derived Xenograft (PDX) Murine Model Efficacy Study
This protocol is representative of in vivo efficacy studies.
-
Model Establishment: Tumor fragments from patients with B-cell malignancies (e.g., DLBCL) are surgically implanted subcutaneously into immunodeficient mice (e.g., CB17-SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, ABBV-319 10 mg/kg, systemic prednisolone).
-
Dosing: ABBV-319 is administered as a single intravenous (IV) injection. Vehicle and other control agents are administered according to their respective protocols.
-
Monitoring: Tumor volumes and body weights are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1000-1500 mm³). Efficacy is evaluated based on tumor growth inhibition (TGI) and tumor regression.
Visualizations
Diagrams were created using Graphviz (DOT language) to illustrate key concepts in ABBV-319 research, adhering to specified design constraints.
Mechanism of Action of ABBV-319
Experimental Workflow: PDX Efficacy Study
Experimental Workflow: In Vitro ADCC Assay
References
VU319: A Novel Research Tool for Investigating Cholinergic Deficits in CNS Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VU319, a highly selective M1 muscarinic acetylcholine receptor (M1 mAChR) positive allosteric modulator (PAM), has emerged as a critical research tool for investigating cognitive deficits associated with various central nervous system (CNS) disorders, including Alzheimer's disease and schizophrenia. Developed at the Warren Center for Neuroscience Drug Discovery at Vanderbilt University, VU319 offers a nuanced approach to potentiating cholinergic signaling, a pathway fundamental to learning and memory that is compromised in many neurological conditions.[1][2] This technical guide provides a comprehensive overview of VU319, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support its application in preclinical and clinical research.
Unlike traditional orthosteric agonists, VU319 acts as a "dimmer switch," enhancing the efficacy of the endogenous neurotransmitter acetylcholine at the M1 receptor without causing the widespread side effects associated with less selective cholinergic agents.[1] Its favorable safety profile, demonstrated in a Phase I single ascending dose clinical trial, underscores its potential as both a therapeutic candidate and a valuable tool for dissecting the role of M1 receptor modulation in cognitive function.[3][4]
Mechanism of Action
VU319 is a positive allosteric modulator that selectively binds to the M1 muscarinic acetylcholine receptor. This binding event potentiates the receptor's response to its endogenous ligand, acetylcholine. The M1 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins. Upon activation, this signaling cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for synaptic plasticity, learning, and memory. VU319's allosteric modulation enhances this downstream signaling in the presence of acetylcholine, thereby amplifying the physiological effects of cholinergic transmission in brain regions critical for cognition, such as the hippocampus and cortex.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of VU319.
Table 1: In Vitro Potency and Selectivity of VU319
| Parameter | Species | Value | Reference |
|---|---|---|---|
| M1 PAM EC50 | Human | 492 ± 2.9 nM | |
| M1 PAM EC50 | Rat | 398 ± 195 nM | |
| M1 PAM EC50 | Mouse | 728 ± 184 nM | |
| M1 PAM EC50 | Cynomolgus Monkey | 374 nM | |
| M1 Agonism EC50 | Human | > 30 µM |
| Selectivity vs. M2-M5 | Human & Rat | EC50 > 30 µM | |
Table 2: In Vivo Pharmacokinetics of VU319
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Plasma/Brain Partitioning (Kp) | Mouse | 0.77 | |
| Unbound Plasma/Brain Partitioning (Kp,uu) | Mouse | 1.3 | |
| Plasma/Brain Partitioning (Kp) | Rat | 0.64 | |
| Unbound Plasma/Brain Partitioning (Kp,uu) | Rat | 0.91 | |
| Unbound Fraction in Plasma (fu) | Rat | 0.028 | |
| Unbound Fraction in Plasma (fu) | Mouse | 0.028 | |
| Unbound Fraction in Plasma (fu) | Human | 0.034 | |
| Unbound Fraction in Brain Homogenate (fu) | Rat | 0.040 |
| Unbound Fraction in Brain Homogenate (fu) | Mouse | 0.048 | |
Table 3: Phase I Single Ascending Dose (SAD) Clinical Trial Details
| Parameter | Details | Reference |
|---|---|---|
| Study Population | 52 healthy volunteers (40 in SAD, 12 in food effect study) | |
| Dose Cohorts (SAD) | 60, 120, 240, 400, 600 mg (oral) | |
| Primary Outcome | Safety and tolerability | |
| Key Findings | Good tolerability with no dose-limiting side effects; evidence of CNS activity at higher doses | |
| Peak Plasma Concentration (Tmax) | 5 to 9.5 hours |
| Half-life | 30 to 55 hours | |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to assess the M1 PAM activity of VU319.
Objective: To determine the EC50 of VU319 in potentiating an acetylcholine (ACh) response at the M1 receptor.
Materials:
-
CHO cells stably expressing the human M1 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh) solution.
-
VU319 stock solution in DMSO.
-
384-well microplates.
-
Fluorescent plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Plate M1-CHO cells in 384-well microplates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of VU319 in assay buffer. Also, prepare an ACh solution at a concentration that elicits an ~EC20 response.
-
Assay: a. Place the microplate in the fluorescent plate reader and measure baseline fluorescence. b. Add the VU319 dilutions to the wells and incubate for approximately 2 minutes. c. Add the EC20 concentration of ACh to the wells. d. Measure the change in fluorescence, indicating intracellular calcium mobilization.
-
Data Analysis: Normalize the fluorescence response to a maximal ACh response. Plot the concentration-response curve for VU319 and calculate the EC50 value using non-linear regression.
In Vivo Novel Object Recognition (NOR) Assay
This protocol assesses the pro-cognitive effects of VU319 in rodents.
Objective: To evaluate the ability of VU319 to enhance recognition memory.
Materials:
-
Male Sprague-Dawley rats.
-
Open-field arena.
-
Two identical objects (familiarization phase).
-
One familiar object and one novel object (test phase).
-
VU319 formulation for oral administration (e.g., in 0.5% natrosol/0.015% Tween 80 in water).
-
Vehicle control.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the rats to the open-field arena for a set period over several days.
-
Dosing: Administer VU319 (e.g., 0.3 to 5.6 mg/kg) or vehicle orally 30 minutes prior to the familiarization phase.
-
Familiarization Phase: Place each rat in the arena with two identical objects and allow exploration for a fixed time (e.g., 5 minutes).
-
Retention Interval: Return the rats to their home cages for a retention interval (e.g., 24 hours).
-
Test Phase: Place each rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow exploration for a fixed time (e.g., 5 minutes).
-
Data Analysis: Use video tracking software to measure the time spent exploring the novel object versus the familiar object. Calculate the recognition index (time with novel object / total exploration time). A higher recognition index indicates better memory.
Conclusion
VU319 represents a significant advancement in the development of selective M1 muscarinic receptor modulators. Its unique profile of modest potency, minimal agonism, and high CNS penetration allows for the targeted enhancement of cholinergic signaling without the adverse effects that have limited previous compounds. As a research tool, VU319 provides a means to explore the therapeutic potential of M1 PAMs in a variety of CNS disorders characterized by cognitive impairment. The data and protocols presented in this guide are intended to facilitate the design and execution of robust preclinical and clinical studies, ultimately contributing to a deeper understanding of the role of the M1 receptor in cognitive function and the development of novel therapeutics for devastating neurological diseases.
References
- 1. First successful clinical trial of VU319 brings Alzheimer’s treatment one step closer | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 2. Drug discovery efforts continue in latest chemical chronicle from the Warren Center for Neuroscience Drug Discovery | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]
- 3. Safety, tolerability, pharmacokinetic and pharmacodynamic effects of the muscarinic M1 positive allosteric modulator VU0467319 for Alzheimer's disease: a single ascending-dose study in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Stock Solutions of MK-319: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock solutions of MK-319, a selective inhibitor of aldose reductase (AR). MK-319, with a CAS number of 1462383-00-1, is a valuable tool for research into diabetic complications and other conditions associated with the polyol pathway. This guide outlines the necessary materials, safety precautions, and a step-by-step procedure for preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO) and subsequent dilutions for in vitro assays. Additionally, it includes a summary of the compound's properties and a visualization of its mechanism of action within the polyol signaling pathway.
Introduction to MK-319
MK-319 is a potent and selective inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[1] Under hyperglycemic conditions, the increased flux of glucose through this pathway is implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, retinopathy, and cardiovascular diseases.[2][3][4] The mechanism involves the accumulation of sorbitol, leading to osmotic stress, and an increase in oxidative stress due to the consumption of NADPH and production of NADH.[2] By inhibiting aldose reductase, MK-319 serves as a critical research tool to investigate the roles of the polyol pathway in these pathologies and to explore potential therapeutic interventions.
Compound Data and Properties
A clear understanding of the physicochemical properties of MK-319 is essential for the accurate preparation of stock solutions.
| Property | Value |
| IUPAC Name | 2-({4-[(2-bromo-3,4,5,6-tetrafluorobenzyl)carbamoyl]phenyl}oxy)acetic acid |
| CAS Number | 1462383-00-1 |
| Molecular Formula | C₁₆H₉BrClF₄NO₄ |
| Molecular Weight | 470.60 g/mol |
| IC₅₀ | 0.3 µM for aldose reductase (AR) |
| Appearance | Solid powder |
| Storage (Solid) | Store at -20°C for long-term stability. |
| Storage (Solution) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Safety Precautions
Due to the potent nature of MK-319 and the lack of extensive public safety data, it is crucial to handle this compound with care. The following personal protective equipment (PPE) and handling guidelines are mandatory:
-
Engineering Controls: All weighing and initial dissolution of solid MK-319 must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
-
Eye Protection: ANSI-approved safety goggles with side shields are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Waste Disposal: All materials contaminated with MK-319, including pipette tips, tubes, and excess solutions, should be disposed of as hazardous chemical waste according to institutional and local regulations.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of many aldose reductase inhibitors due to its ability to dissolve a wide range of organic molecules.
Materials:
-
MK-319 solid powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in foil to protect from light
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile, low-binding microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate MK-319: Before opening, allow the vial of MK-319 to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, carefully weigh out the required amount of MK-319. To prepare a 10 mM stock solution, you will need 4.706 mg of MK-319 for every 1 mL of DMSO.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (470.60 g/mol ) * (1000 mg/g) = 4.706 mg/mL
-
-
Dissolution:
-
Add the weighed MK-319 to a sterile amber glass vial.
-
Add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for several months when stored properly.
-
Caption: Workflow for preparing MK-319 stock solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based or enzymatic assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is critical to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced artifacts or cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM MK-319 stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your assay buffer or cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy and to avoid precipitation of the compound.
-
Solvent Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of MK-319 used in your experiment. This is essential to account for any effects of the solvent on the assay.
Mechanism of Action and Signaling Pathway
MK-319 exerts its effects by inhibiting aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, the increased activity of this pathway contributes to cellular damage through several mechanisms.
Caption: Mechanism of action of MK-319 in the polyol pathway.
Inhibition of aldose reductase by MK-319 is expected to reduce the accumulation of intracellular sorbitol, thereby mitigating osmotic stress. Furthermore, by blocking this pathway, MK-319 helps to preserve the cellular pool of NADPH, which is essential for regenerating the antioxidant glutathione, and prevents the overproduction of NADH, which can contribute to reactive oxygen species (ROS) formation. This ultimately leads to a reduction in oxidative stress and the formation of advanced glycation end products (AGEs), protecting cells from damage associated with diabetic complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aldose Reductase, Oxidative Stress and Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
MK-319 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-319 is a potent and selective inhibitor of aldose reductase, a key enzyme in the polyol pathway. Elevated activity of this pathway is implicated in the pathogenesis of diabetic complications. This document provides detailed information on the solubility of MK-319 in various solvents, protocols for its handling and use in experimental settings, and an overview of the signaling pathway it modulates. Due to the limited availability of public quantitative solubility data, this guide provides a framework for researchers to determine solubility in their specific experimental contexts.
Solubility of MK-319
Quantitative solubility data for MK-319 in dimethyl sulfoxide (DMSO) and other common laboratory solvents is not widely published. It is a common practice for researchers to prepare stock solutions in DMSO for in vitro studies. The solubility can be influenced by factors such as the purity of the compound, temperature, and the presence of other solutes. It is therefore recommended that researchers determine the solubility for their specific batch of MK-319 and experimental conditions.
Table 1: Solubility of MK-319 in Common Laboratory Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Data not publicly available. Generally used as a solvent for preparing concentrated stock solutions. | Researchers should determine the maximum solubility for their specific application. |
| Ethanol | Data not publicly available. | May be suitable for some formulations, but solubility should be experimentally verified. |
| Water | Expected to be poorly soluble. | The carboxylic acid moiety may allow for some solubility in aqueous buffers at specific pH values. |
| Phosphate-Buffered Saline (PBS) | Data not publicly available. | Solubility in aqueous buffers is critical for many biological assays and should be determined. |
Experimental Protocols
General Protocol for Determining Thermodynamic Solubility
This protocol provides a standardized method to determine the thermodynamic solubility of MK-319 in a solvent of choice. This method, often referred to as the shake-flask method, ensures that the solution has reached equilibrium to provide an accurate measure of solubility.
Materials:
-
MK-319 (solid powder)
-
Solvent of choice (e.g., DMSO, Ethanol, PBS pH 7.4)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution:
-
Weigh a small, accurately known amount of MK-319 (e.g., 1-5 mg) and place it into a vial.
-
Add a specific volume of the chosen solvent (e.g., 1 mL) to the vial to create a suspension. The amount of solid should be in excess of its expected solubility.
-
-
Equilibration:
-
Securely cap the vial.
-
Place the vial on an orbital shaker or use a vortex mixer to agitate the suspension.
-
Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). This extended incubation allows for the dissolution and precipitation processes to reach a steady state.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC method or UV-Vis spectrophotometry.
-
Prepare a standard curve of MK-319 of known concentrations in the same solvent.
-
Determine the concentration of MK-319 in the diluted sample by comparing its response to the standard curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the thermodynamic solubility of MK-319 in the chosen solvent at the specified temperature.
-
Protocol for Preparation of a 10 mM Stock Solution in DMSO
For many in vitro assays, a concentrated stock solution of the test compound is prepared in DMSO and then diluted to the final desired concentration in the assay medium.
Materials:
-
MK-319 (solid powder, Molecular Weight: 470.60 g/mol )
-
Anhydrous DMSO
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 470.60 g/mol * 1000 mg/g = 4.706 mg
-
-
-
Weighing and Dissolving:
-
Accurately weigh 4.71 mg of MK-319 and place it into a suitable vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
-
Solubilization:
-
Vortex the solution vigorously for several minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Experimental Workflow Diagrams
The Polyol Pathway and the Role of MK-319
MK-319 is an inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and fructose in tissues that do not depend on insulin for glucose uptake.[3][4] This process contributes to diabetic complications through osmotic stress, increased oxidative stress due to the consumption of NADPH, and the formation of advanced glycation end products (AGEs).[1]
Caption: The Polyol Pathway and Inhibition by MK-319.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the thermodynamic solubility of MK-319.
Caption: Workflow for Thermodynamic Solubility Assay.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of GPR40 Agonists
A Note on MK-319: Initial searches indicate that MK-319 is a selective aldose reductase inhibitor. The request for assays related to GPR40 agonism likely stems from a confusion with GPR40 agonists that have similar nomenclature, such as MK-2305 . This document will, therefore, focus on the cell-based assays for evaluating the efficacy of GPR40 agonists, using established compounds like MK-2305 and Fasiglifam (TAK-875) as examples.
Introduction
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids, leading to a glucose-dependent increase in insulin secretion.[1][2] Synthetic GPR40 agonists are being developed to mimic this effect, offering a potential therapeutic avenue with a reduced risk of hypoglycemia.[3]
This document provides detailed protocols for key cell-based assays to determine the in vitro efficacy of putative GPR40 agonists. These assays measure the direct engagement of the receptor and the subsequent physiological response in relevant cell models. The primary assays covered are:
-
Inositol Monophosphate (IP1) Accumulation Assay: To quantify the activation of the Gq signaling pathway.
-
Cyclic Adenosine Monophosphate (cAMP) Accumulation Assay: To assess any potential Gs-biased agonism.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay: To measure the functional consequence of receptor activation on insulin release from pancreatic β-cells.
Data Presentation: In Vitro Efficacy of Representative GPR40 Agonists
The following table summarizes the potency of two well-characterized GPR40 agonists, MK-2305 and Fasiglifam (TAK-875), in the described cell-based assays. This data serves as a benchmark for evaluating novel GPR40 modulators.
| Compound | Assay | Cell Line | Target Species | EC50 (nM) |
| MK-2305 | IP1 Accumulation | CHO expressing GPR40 | Rat | 6 |
| Fasiglifam (TAK-875) | IP Production | CHO expressing hGPR40 | Human | 72 |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist primarily initiates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and due to its short half-life, its downstream metabolite, inositol monophosphate (IP1), is measured as a stable indicator of Gq activation. Some GPR40 agonists may also exhibit biased agonism, activating the Gs pathway, which leads to the production of cyclic AMP (cAMP).
Caption: GPR40 Signaling Pathway.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This assay quantifies the accumulation of IP1, a stable metabolite of IP3, as a measure of Gq pathway activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.[4]
Experimental Workflow:
Caption: IP1 Accumulation Assay Workflow.
Materials:
-
Cell line stably expressing GPR40 (e.g., CHO-hGPR40, HEK293-hGPR40)
-
Cell culture medium (e.g., F-12, DMEM)
-
White, opaque 384-well microplates
-
GPR40 agonist (test compound)
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, and lysis buffer)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend GPR40-expressing cells in the appropriate culture medium.
-
Seed the cells into a white, opaque 384-well plate at a density of 10,000-20,000 cells per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the GPR40 agonist in stimulation buffer.
-
Remove the culture medium from the wells and add the diluted compound to the cells.
-
Include a vehicle control (e.g., DMSO) and a positive control (a known GPR40 agonist).
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the IP1-d2 conjugate and the anti-IP1 Cryptate antibody to each well.
-
-
Final Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Read the HTRF signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cyclic AMP (cAMP) Accumulation Assay (HTRF)
This assay is used to determine if a GPR40 agonist exhibits biased agonism towards the Gs pathway by measuring intracellular cAMP levels.
Experimental Workflow:
Caption: cAMP Accumulation Assay Workflow.
Materials:
-
Cell line stably expressing GPR40
-
Cell culture medium
-
White, opaque 384-well microplates
-
GPR40 agonist (test compound)
-
cAMP HTRF Assay Kit (containing cAMP-d2, anti-cAMP Cryptate, and lysis buffer)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the IP1 accumulation assay.
-
-
Compound Addition:
-
Prepare serial dilutions of the GPR40 agonist in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Add the diluted compound to the cells.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody to each well.
-
-
Final Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Signal Detection:
-
Read the HTRF signal as described for the IP1 assay.
-
-
Data Analysis:
-
Analyze the data as described for the IP1 assay to determine the EC50 for cAMP production.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is a functional assay to measure the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of glucose.
Experimental Workflow:
Caption: GSIS Assay Workflow.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or primary islets
-
Cell culture medium (e.g., RPMI-1640)
-
24-well tissue culture plates
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Glucose solutions (low and high concentrations)
-
GPR40 agonist (test compound)
-
Insulin detection kit (e.g., ELISA, HTRF)
-
BCA protein assay kit
Protocol:
-
Cell Culture:
-
Seed pancreatic β-cells in a 24-well plate and culture until they reach approximately 80-90% confluency.
-
-
Pre-incubation:
-
Wash the cells twice with KRB buffer containing a low concentration of glucose (e.g., 2.8 mM).
-
Pre-incubate the cells in low glucose KRB buffer for 1-2 hours at 37°C to allow insulin secretion to return to a basal level.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRB buffer containing either low glucose (negative control) or high glucose (e.g., 16.7 mM) with or without various concentrations of the GPR40 agonist.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well for insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA or HTRF kit, following the manufacturer's instructions.
-
-
Protein Quantification:
-
Lyse the cells remaining in the wells and measure the total protein content using a BCA assay.
-
-
Data Analysis:
-
Normalize the measured insulin concentration to the total protein content for each well.
-
Plot the normalized insulin secretion against the agonist concentration at high glucose to determine the dose-dependent effect on GSIS.
-
References
- 1. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 4. resources.revvity.com [resources.revvity.com]
Preclinical Evaluation of MK-319: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
The designation "MK-319" has been associated with at least two distinct investigational cancer therapeutics: IBI319 , an anti-PD-1/CD137 bispecific antibody, and ABBV-319 , a CD19-targeting antibody-drug conjugate. This document provides detailed application notes and protocols for the preclinical evaluation of both entities in animal models, based on available scientific literature.
Section 1: IBI319 (Anti-PD-1/CD137 Bispecific Antibody)
IBI319 is a next-generation bispecific antibody designed to simultaneously block the PD-1 immune checkpoint and activate the CD137 co-stimulatory receptor on T and NK cells, thereby enhancing anti-tumor immunity.[1] Preclinical studies have demonstrated its potential for synergistic anti-tumor efficacy without significant hepatotoxicity.[1]
Signaling Pathway and Mechanism of Action
IBI319's dual mechanism of action is designed to overcome the limitations of single-agent immunotherapies. By targeting both PD-1 and CD137, it aims to provide a more robust and localized anti-tumor response.
Preclinical Animal Models and Efficacy Data
Syngeneic mouse tumor models are crucial for evaluating the efficacy of immuno-oncology agents like IBI319. The CT26 (colon carcinoma) and MC38 (colon adenocarcinoma) models are commonly used.
Table 1: Summary of IBI319 Preclinical Efficacy in Syngeneic Mouse Models [1][2]
| Animal Model | Tumor Type | Treatment Groups | Key Findings |
| BALB/c mice | CT26 Colon Carcinoma | IBI319, anti-PD-1 mAb, anti-CD137 mAb | IBI319 demonstrated synergistic antitumor efficacy compared to single-agent controls. |
| C57BL/6 mice | MC38 Colon Adenocarcinoma | IBI319, anti-PD-1 mAb, anti-CD137 mAb | IBI319 showed superior tumor growth inhibition compared to monotherapies.[2] |
Experimental Protocols
Objective: To evaluate the in vivo anti-tumor efficacy of IBI319.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 tumor cells
-
IBI319, isotype control antibody, anti-PD-1 mAb, anti-CD137 mAb
-
Sterile PBS, syringes, needles
-
Calipers
Procedure:
-
Subcutaneously implant 1 x 10^6 CT26 or MC38 cells into the flank of each mouse.
-
Monitor tumor growth until average tumor volume reaches approximately 100-150 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
Administer IBI319 and control antibodies intraperitoneally at the desired dose and schedule (e.g., twice weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight and clinical signs of toxicity.
-
At the end of the study, euthanize mice and collect tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Objective: To assess the safety and tolerability of IBI319.
Materials:
-
Cynomolgus monkeys
-
IBI319
-
Equipment for blood collection and clinical pathology analysis
Procedure:
-
Administer IBI319 intravenously at escalating doses.
-
Monitor for clinical signs of toxicity.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis and to assess hematology and clinical chemistry parameters.
-
Pay close attention to liver function tests (ALT, AST) to evaluate potential hepatotoxicity.
-
A full histopathological examination of major organs is conducted at the end of the study. A non-human primate GLP toxicology study suggested that IBI319 is a well-tolerated molecule with a good safety profile.
Section 2: ABBV-319 (CD19-Targeting Antibody-Drug Conjugate)
ABBV-319 is a CD19-targeting antibody-drug conjugate (ADC) that delivers a glucocorticoid receptor modulator (GRM) payload to B-cells. This approach is designed to induce apoptosis in malignant B-cells while minimizing the systemic side effects associated with glucocorticoid therapy. The antibody backbone is afucosylated to enhance antibody-dependent cellular cytotoxicity (ADCC).
Signaling Pathway and Mechanism of Action
ABBV-319 has a multi-faceted mechanism of action, combining targeted payload delivery with the intrinsic activity of the antibody.
Preclinical Animal Models and Efficacy Data
The preclinical efficacy of ABBV-319 has been evaluated in various xenograft models of B-cell malignancies.
Table 2: Summary of ABBV-319 Preclinical Efficacy in Xenograft Mouse Models
| Animal Model | Tumor Type | Treatment Groups | Key Findings |
| Cell-Derived Xenografts (CDX) | Acute Lymphocytic Leukemia, Diffuse Large B-cell Lymphoma (DLBCL) | ABBV-319, Systemic Steroids (prednisolone) | A single dose of ABBV-319 led to sustained tumor regression and was superior to systemic steroids. |
| Patient-Derived Xenografts (PDX) | Germinal Center B-cell like (GCB) and non-GCB DLBCL | ABBV-319 | Significant tumor growth inhibition was observed in both GCB and non-GCB DLBCL models, including those from relapsed/refractory patients. |
| Humanized Mice (NSG-Tg(Hu-IL15)) | B-cell lymphoma | ABBV-319, afucosylated CD19 mAb | ABBV-319 showed superior efficacy compared to the unconjugated antibody, highlighting the importance of the GRM payload. |
Experimental Protocols
Objective: To assess the in vivo anti-tumor activity of ABBV-319.
Materials:
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG))
-
Human B-cell malignancy cell lines or patient-derived tumor tissue
-
ABBV-319, vehicle control, relevant comparators
-
Standard animal housing and monitoring equipment
Procedure:
-
For CDX models, subcutaneously or intravenously inject human B-cell malignancy cells into immunodeficient mice.
-
For PDX models, surgically implant patient-derived tumor fragments subcutaneously.
-
Once tumors are established, randomize mice into treatment groups.
-
Administer a single dose or multiple doses of ABBV-319 intravenously.
-
Monitor tumor growth, body weight, and overall health.
Objective: To evaluate the enhanced ADCC activity of the afucosylated antibody backbone of ABBV-319.
Materials:
-
Humanized mice with a functional human immune system (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells)
-
Human B-cell lymphoma cells
-
ABBV-319, fucosylated version of the antibody (as a control)
-
Flow cytometry reagents for immune cell phenotyping
Procedure:
-
Engraft human B-cell lymphoma cells into humanized mice.
-
Once tumors are established, treat mice with ABBV-319 or the fucosylated control antibody.
-
Monitor tumor growth.
-
Collect peripheral blood and tumor tissue to analyze the infiltration and activation of human immune effector cells (e.g., NK cells) by flow cytometry.
Disclaimer: These application notes and protocols are intended as a general guide based on publicly available information. Specific experimental details should be optimized based on the research objectives, available resources, and institutional guidelines.
References
Application Notes and Protocols for ABBV-319 in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-319 is an investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2] It comprises a monoclonal antibody targeting the CD19 protein, which is highly expressed on the surface of B-cells, linked to a glucocorticoid receptor modulator (GRM) payload.[2][3] This design allows for the targeted delivery of the potent GRM to cancer cells, aiming to enhance therapeutic efficacy while minimizing systemic toxicities associated with conventional glucocorticoid treatments.[4] Preclinical studies utilizing xenograft models have demonstrated significant anti-tumor activity of ABBV-319.
Mechanism of Action
ABBV-319 exerts its anti-tumor effects through a multi-faceted approach, incorporating three distinct mechanisms of action:
-
Targeted Payload Delivery and Apoptosis Induction: The CD19 antibody component of ABBV-319 binds to CD19 on malignant B-cells, leading to the internalization of the ADC. Inside the cell, the GRM payload is released and activates the glucocorticoid receptor, initiating a signaling cascade that results in apoptosis (programmed cell death) of the cancer cell.
-
Inhibition of CD19 Signaling: The antibody component of ABBV-319, upon binding to CD19, can inhibit the downstream signaling pathways associated with this receptor. This includes the inhibition of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in B-cell malignancies and plays a crucial role in cell proliferation and survival.
-
Enhanced Fc-Mediated Effector Function: The Fc (fragment crystallizable) region of the ABBV-319 antibody has been engineered (afucosylation) to enhance its binding to Fc receptors on immune effector cells, such as natural killer (NK) cells and macrophages. This enhanced binding leads to more potent antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), where the immune system is recruited to recognize and eliminate the targeted cancer cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ABBV-319's mechanism of action and a typical experimental workflow for evaluating its efficacy in xenograft models.
Caption: Mechanism of action of ABBV-319.
Caption: Experimental workflow for ABBV-319 in vivo studies.
Preclinical Data in Xenograft Models
ABBV-319 has demonstrated potent anti-tumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of B-cell malignancies.
| Xenograft Model Type | Cancer Type | Key Findings | Reference |
| Cell Line-Derived Xenograft (CDX) | Diffuse Large B-cell Lymphoma (DLBCL), Acute Lymphoblastic Leukemia (ALL) | A single dose of ABBV-319 induced dose-dependent and durable tumor regression. | |
| Patient-Derived Xenograft (PDX) | Diffuse Large B-cell Lymphoma (DLBCL) | A single 10 mg/kg dose of ABBV-319 resulted in tumor regression in 9 out of 10 PDX models. | |
| Patient-Derived Xenograft (PDX) | Relapsed/Refractory Lymphoma (post R-CHOP) | ABBV-319 showed durable anti-tumor activity in models derived from heavily pre-treated patients. | |
| Humanized Xenograft | B-cell Lymphoma | ABBV-319 demonstrated superior efficacy compared to the afucosylated CD19 monoclonal antibody alone in human CD34+ PBMC-engrafted NSG-Tg(Hu-IL15) transgenic mice. |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
1. Cell Culture and Preparation:
-
Culture human B-cell malignancy cell lines (e.g., DLBCL, ALL cell lines) in appropriate media and conditions as per supplier recommendations.
-
Harvest cells during the exponential growth phase.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable matrix (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), which are suitable for engrafting human cells.
3. Tumor Implantation:
-
Subcutaneously inject the cell suspension into the flank of each mouse.
4. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
5. Randomization and Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer ABBV-319 (e.g., as a single intravenous injection) and a vehicle control to the respective groups.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
Patient-Derived Xenograft (PDX) Model Protocol
1. Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from patients with B-cell malignancies under appropriate ethical guidelines.
2. Tumor Implantation:
-
Surgically implant small fragments of the patient's tumor subcutaneously into immunodeficient mice (e.g., NSG mice).
3. Tumor Engraftment and Expansion:
-
Monitor mice for tumor engraftment and growth.
-
Once tumors reach a sufficient size, they can be serially passaged into new cohorts of mice for expansion.
4. Treatment and Evaluation:
-
Once tumors in the experimental cohort reach the desired size, randomize mice and initiate treatment with ABBV-319 as described in the CDX protocol.
-
Monitor tumor growth and animal health to assess treatment efficacy.
Conclusion
ABBV-319 has demonstrated promising preclinical anti-tumor activity in a range of xenograft models of B-cell malignancies. Its unique triple mechanism of action provides a strong rationale for its ongoing clinical development. The protocols outlined above provide a framework for the preclinical evaluation of ABBV-319 and similar targeted therapies in xenograft tumor models.
References
- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glucocorticoid game changer for B cell cancers [acir.org]
- 4. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Measuring the GI50 of ABBV-319 in Cancer Cell Lines
Note: Initial searches for "MK 319" did not yield a relevant cancer therapeutic. The information provided herein pertains to ABBV-319 , a novel CD19-targeting antibody-drug conjugate (ADC), which is likely the intended subject of inquiry.
Introduction
ABBV-319 is an investigational antibody-drug conjugate engineered for the treatment of B-cell malignancies. It is designed to offer a multi-faceted anti-tumor effect by combining the specificity of a CD19-targeting antibody with the potent cytotoxic and immunomodulatory effects of a glucocorticoid receptor modulator (GRM) payload. This strategic design aims to enhance efficacy while potentially reducing the systemic toxicities associated with conventional glucocorticoid treatments.[1][2][3] These application notes provide a comprehensive overview of the mechanism of action of ABBV-319 and a detailed protocol for determining its 50% growth inhibitory concentration (GI50) in relevant cancer cell lines.
Mechanism of Action of ABBV-319
ABBV-319 exerts its anti-cancer effects through three distinct mechanisms of action:
-
Targeted Delivery of a Glucocorticoid Receptor Modulator (GRM) Payload: The afucosylated anti-CD19 monoclonal antibody component of ABBV-319 binds to the CD19 receptor on the surface of B-cells, leading to the internalization of the ADC.[4][5] Once inside the cell, the GRM payload is released and activates the glucocorticoid receptor, initiating downstream signaling that leads to apoptosis (programmed cell death).
-
Inhibition of CD19 Signaling: The antibody component of ABBV-319, upon binding to CD19, can inhibit the B-cell receptor (BCR) signaling pathway. This can disrupt pro-survival signals, such as those mediated by phosphoinositide 3-kinase (PI3K), leading to an anti-proliferative effect in some B-cell lymphoma cell lines.
-
Enhanced Fc-Mediated Effector Function: The antibody backbone of ABBV-319 is afucosylated, a modification that enhances its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells. This increased affinity significantly boosts antibody-dependent cellular cytotoxicity (ADCC), leading to the destruction of targeted cancer cells by the immune system.
Below is a diagram illustrating the signaling pathway of ABBV-319.
Caption: The tripartite mechanism of action of ABBV-319.
Data Presentation: GI50 of ABBV-319 in B-Cell Malignancy Cell Lines
Preclinical studies have demonstrated that ABBV-319 possesses potent anti-proliferative activity across a range of B-cell malignancy cell lines, including those derived from diffuse large B-cell lymphoma (DLBCL), mantle cell lymphoma (MCL), follicular lymphoma (FL), and acute lymphoblastic leukemia (ALL). The sensitivity to ABBV-319 does not appear to strongly correlate with the expression levels of CD19 or the glucocorticoid receptor.
While a comprehensive table of GI50 values is cited in the supplementary materials of a key publication, this data is not readily accessible in the public domain. However, the research indicates dose-dependent cytotoxicity and potent anti-proliferative effects in the low nanomolar range for sensitive cell lines.
| Cell Line | Cancer Type | GI50 (nM) |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | Data not publicly available |
| KARPAS-422 | Diffuse Large B-Cell Lymphoma (DLBCL) | Data not publicly available |
| DB | Diffuse Large B-Cell Lymphoma (DLBCL) | Data not publicly available |
| OCI-LY19 | Diffuse Large B-Cell Lymphoma (DLBCL) | Data not publicly available |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Data not publicly available |
| Raji | Burkitt's Lymphoma | Data not publicly available |
| NU-DHL-1 | Diffuse Large B-Cell Lymphoma (DLBCL) | Data not publicly available |
Table 1: Representative B-cell malignancy cell lines sensitive to ABBV-319. Specific GI50 values are noted as not publicly available, though potent activity has been described.
Experimental Protocols
Determining the GI50 of ABBV-319 using a Cell Viability Assay
The following protocol outlines a method for determining the GI50 of ABBV-319 in adherent or suspension cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SU-DHL-6, Raji)
-
Complete cell culture medium (specific to the cell line)
-
ABBV-319 stock solution (dissolved in a suitable vehicle, e.g., PBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Experimental Workflow Diagram:
References
- 1. A glucocorticoid game changer for B cell cancers [acir.org]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABBV-319, novel CD19-targeting GRM ADC with efficacy in models of B-cell malignancies | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MK-319, a Selective Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the storage, handling, and use of MK-319, a potent and selective inhibitor of aldose reductase (AR). The information is intended to facilitate the design and execution of experiments aimed at investigating the therapeutic potential of MK-319 in the context of diabetic complications and other inflammation-related research.
Introduction
MK-319 is a selective inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway.[1] Under normal glycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation can cause osmotic stress and subsequent cellular damage, contributing to the pathogenesis of diabetic complications like neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, MK-319 blocks the conversion of glucose to sorbitol, thereby offering a potential therapeutic strategy to prevent or mitigate these complications.
Physicochemical and Inhibitory Properties
A summary of the known quantitative data for MK-319 is presented in the table below.
| Property | Value | Reference |
| Target | Aldose Reductase (AR) | [1] |
| IC50 | 0.3 µM | [1] |
| Storage Temperature | -20°C (long-term) |
Storage and Handling
Proper storage and handling of MK-319 are crucial to maintain its integrity and ensure the safety of laboratory personnel.
Storage
For long-term stability, MK-319 should be stored as a solid at -20°C. For short-term storage, refrigeration at 4°C is acceptable. When preparing stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Handling Precautions
Researchers should consult the Material Safety Data Sheet (MSDS) for MK-319 before use. As a potent compound, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the solid compound and preparation of solutions should be performed in a well-ventilated chemical fume hood.
Solution Preparation
For in vitro experiments, MK-319 is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh the desired amount of MK-319 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Note: The stability of MK-319 in DMSO over extended periods has not been extensively reported. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Experimental Protocols
The following are general protocols for assessing the inhibitory activity of MK-319. Specific parameters may need to be optimized for different experimental systems.
Aldose Reductase Enzyme Inhibition Assay
This assay directly measures the ability of MK-319 to inhibit the enzymatic activity of purified aldose reductase.
Materials:
-
Purified recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium phosphate buffer (pH 6.2)
-
MK-319
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the desired concentration of MK-319 (or vehicle control, e.g., DMSO). It is recommended to test a range of MK-319 concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value.
-
Add purified aldose reductase to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration of MK-319.
-
Plot the reaction velocity against the logarithm of the MK-319 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Sorbitol Accumulation Assay
This assay measures the effect of MK-319 on sorbitol accumulation in cells cultured under high-glucose conditions.
Materials:
-
A suitable cell line (e.g., rat lens epithelial cells, human retinal pigment epithelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
High-glucose medium (e.g., DMEM with 30-50 mM glucose)
-
MK-319
-
Cell lysis buffer
-
Sorbitol assay kit
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Replace the normal growth medium with high-glucose medium.
-
Treat the cells with various concentrations of MK-319 (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
At the end of the incubation, wash the cells with ice-cold PBS and lyse them.
-
Measure the intracellular sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit according to the manufacturer's instructions.
-
Normalize the sorbitol concentration to the total protein concentration in each sample.
-
Analyze the data to determine the effect of MK-319 on sorbitol accumulation.
Signaling Pathway
MK-319 exerts its effect by inhibiting aldose reductase, the first and rate-limiting enzyme in the polyol pathway.
Caption: The Polyol Pathway and the inhibitory action of MK-319.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing aldose reductase inhibitors like MK-319.
Caption: A typical experimental workflow for evaluating MK-319.
References
Application Notes and Protocols for Inducing Apoptosis with Venetoclax (ABT-199)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venetoclax (also known as ABT-199) is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] The overexpression of BCL-2 is a hallmark of various hematologic malignancies and is associated with resistance to chemotherapy.[1][2] Venetoclax is designed to restore the natural process of programmed cell death, or apoptosis, by directly binding to BCL-2, thereby releasing pro-apoptotic proteins that initiate the mitochondrial apoptotic cascade.[3] These application notes provide detailed protocols for utilizing Venetoclax to induce apoptosis in susceptible cell lines, a critical process in pre-clinical drug evaluation and cancer biology research.
Mechanism of Action
Venetoclax functions as a BH3-mimetic, emulating the action of pro-apoptotic BH3-only proteins (e.g., BIM). In cancer cells dependent on BCL-2 for survival, BCL-2 sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK. Venetoclax binds with high affinity to the BH3-binding groove of BCL-2, displacing BIM and other pro-apoptotic proteins. The released BAX and BAK can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.
Data Presentation
Table 1: In Vitro Cytotoxicity of Venetoclax (IC50 Values) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Venetoclax in a range of cancer cell lines, demonstrating its varied efficacy across different genetic backgrounds.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OCI-Ly1 | Lymphoma | 60 | |
| ML-2 | Acute Myeloid Leukemia | 100 | |
| MOLM-13 | Acute Myeloid Leukemia | 200 | |
| OCI-AML3 | Acute Myeloid Leukemia | 600 | |
| HL-60 | Acute Myeloid Leukemia | 1600 | |
| THP-1 | Acute Myeloid Leukemia | >1000 | |
| MV4;11 | Acute Myeloid Leukemia | <1000 | |
| T-ALL | T-cell Acute Lymphoblastic Leukemia | 2600 | |
| B-ALL | B-cell Acute Lymphoblastic Leukemia | 690 | |
| OCI-Ly19 | High-Grade B-cell Lymphoma | Varies (time-dependent) | |
| TMD8 | High-Grade B-cell Lymphoma | Varies (time-dependent) | |
| MCA | High-Grade B-cell Lymphoma | Varies (time-dependent) |
Table 2: Quantitative Effects of Venetoclax on Apoptotic Markers in MDA-MB-231 Breast Cancer Cells
This table illustrates the dose-dependent effect of Venetoclax on key markers of apoptosis in the MDA-MB-231 breast cancer cell line after 24 hours of treatment.
| Venetoclax Concentration (µM) | Increase in Caspase 3/7 Activity (Fold Change vs. Control) | Increase in BAX Protein Level (Fold Change vs. Control) | Decrease in BCL-2 Protein Level (% of Control) |
| 10 | ~1.5 | ~2 | ~80% |
| 25 | ~2.5 | ~5 | ~50% |
| 50 | ~4 | ~6 | <35% |
*Data compiled from textual descriptions and graphical representations in the cited source.
Mandatory Visualizations
Caption: Signaling pathway of Venetoclax-induced apoptosis.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Venetoclax on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Venetoclax (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of Venetoclax in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the overnight culture medium and add 100 µL of the Venetoclax dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cells treated with Venetoclax (and untreated controls)
-
1X PBS (ice-cold)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of Venetoclax for a specific time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with ice-cold 1X PBS by centrifugation at 300-600 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and centrifuge as before.
-
Resuspend the cell pellet in 200 µL of 1X Binding Buffer.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot for BCL-2 Family Proteins
This protocol is for analyzing the expression levels of BCL-2 and other related proteins (e.g., BAX, MCL-1) following treatment with Venetoclax.
Materials:
-
Cells treated with Venetoclax (and untreated controls)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin.
References
Troubleshooting & Optimization
MK 319 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Compound MK-319 in long-term experiments.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with Compound MK-319.
Issue 1: Unexpected Peaks Observed in HPLC Analysis During a Long-Term Stability Study.
Q: We are observing new, unexpected peaks in our HPLC chromatogram for a batch of MK-319 that has been on a long-term stability study. What could be the cause and how should we investigate?
A: The appearance of new peaks in an HPLC analysis of a stability sample is a common indicator of degradation. The following steps should be taken to investigate:
-
Verify System Suitability: Ensure that the HPLC system is performing correctly by checking system suitability parameters (e.g., retention time, peak area, and resolution of a standard).
-
Blank Injection: Run a blank (diluent) injection to rule out contamination from the solvent or the HPLC system itself.
-
Forced Degradation Comparison: Compare the chromatogram of the stability sample with those from forced degradation studies. This can help in tentatively identifying the degradation pathway (e.g., hydrolysis, oxidation, photolysis).[1][2]
-
Mass Spectrometry (MS) Analysis: If the HPLC system is coupled to a mass spectrometer, analyze the new peaks to determine their mass-to-charge ratio (m/z). This information is critical for identifying the chemical structure of the degradants.
-
Review Storage Conditions: Verify that the stability chamber conditions (temperature and humidity) have been maintained within the specified range throughout the study.[3][4]
-
Container Closure Integrity: Investigate the possibility of interactions with the container or issues with the container closure system that might have exposed the sample to air or moisture.
Issue 2: Decrease in Potency of MK-319 Over Time.
Q: Our stability data shows a consistent decrease in the potency of MK-319 over several time points. What are the potential reasons and what should we do?
A: A decrease in potency, or assay value, is a direct indication of the degradation of the active pharmaceutical ingredient (API). Here's how to troubleshoot this issue:
-
Quantify Degradation Products: Correlate the decrease in MK-319 potency with an increase in the area of the degradation peaks. A mass balance analysis should be performed to ensure that the loss in the main compound can be accounted for by the formation of degradants.
-
Identify the Degradation Pathway: As with the appearance of new peaks, identifying the degradation pathway is crucial. Common pathways for small molecule drugs include hydrolysis, oxidation, and photolysis.[5] Understanding the mechanism will help in developing a more stable formulation.
-
Evaluate Formulation Components: Excipient interactions can lead to the degradation of the API. Review the formulation for any known incompatibilities between MK-319 and the excipients used.
-
Consider Environmental Factors:
-
Hydrolytic Degradation: If hydrolysis is suspected, controlling the moisture content of the product is critical. This can be achieved through the use of desiccants or by selecting packaging with a lower moisture vapor transmission rate.
-
Oxidative Degradation: If oxidation is the cause, consider the use of antioxidants in the formulation or packaging the product under an inert atmosphere (e.g., nitrogen).
-
Photodegradation: If the compound is light-sensitive, use light-resistant packaging.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the stability of Compound MK-319.
Q1: What are the typical degradation pathways for a compound like MK-319?
A: For many small molecule pharmaceuticals, the most common chemical degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The reaction of the drug molecule with water. This is often pH-dependent and can be catalyzed by acids or bases.
-
Oxidation: The reaction of the drug molecule with oxygen. This can be initiated by light, heat, or the presence of metal ions.
-
Photolysis: Degradation caused by exposure to light, particularly UV light.
Q2: How do I develop a stability-indicating HPLC method for MK-319?
A: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients. The development process typically involves:
-
Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.
-
Method Development: Developing an HPLC method (typically reversed-phase) that can separate the parent drug from all the generated degradation products. This involves optimizing the column, mobile phase, gradient, and detector settings.
-
Method Validation: Validating the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Q3: What are the recommended storage conditions for long-term stability studies of MK-319?
A: The storage conditions for long-term stability studies are defined by ICH guidelines and depend on the climatic zone for which the product is intended. For a product intended for the global market, long-term stability is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH.
Data Presentation
The following tables summarize hypothetical stability data for Compound MK-319 under long-term storage conditions.
Table 1: Stability of MK-319 at 25°C / 60% RH
| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |
| 0 | 100.1 | < 0.1 | White Powder |
| 3 | 99.8 | 0.2 | White Powder |
| 6 | 99.5 | 0.5 | White Powder |
| 9 | 99.2 | 0.8 | White Powder |
| 12 | 98.9 | 1.1 | White Powder |
Table 2: Stability of MK-319 at 40°C / 75% RH (Accelerated)
| Time Point (Months) | Assay (%) | Total Degradants (%) | Appearance |
| 0 | 100.1 | < 0.1 | White Powder |
| 1 | 98.5 | 1.5 | White Powder |
| 3 | 96.2 | 3.8 | Off-white Powder |
| 6 | 92.8 | 7.2 | Yellowish Powder |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for the forced degradation of Compound MK-319 to identify potential degradation products.
-
Acid Hydrolysis: Dissolve MK-319 in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve MK-319 in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of MK-319 with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid MK-319 to 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of MK-319 to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a typical stability-indicating HPLC method for the analysis of Compound MK-319 and its degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
Visualizations
The following diagrams illustrate key concepts related to the stability and mechanism of action of Compound MK-319.
Caption: Common degradation pathways for Compound MK-319.
Caption: Workflow for a long-term stability study of MK-319.
Caption: Hypothetical signaling pathway for Compound MK-319 as a kinase inhibitor.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 5. pharmacy180.com [pharmacy180.com]
How to validate MK 319 activity with a positive control
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for validating the activity of MK-319, a selective aldose reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MK-319 and what is its mechanism of action?
MK-319 is a selective inhibitor of the enzyme aldose reductase (AR). In hyperglycemic conditions, AR is the rate-limiting enzyme in the polyol pathway, which converts excess glucose into sorbitol. This process consumes NADPH and leads to the accumulation of sorbitol, causing osmotic stress and oxidative damage in various tissues, contributing to diabetic complications. MK-319 blocks this pathway by inhibiting aldose reductase.
Q2: How can I validate the inhibitory activity of MK-319 in my experiments?
To validate the activity of MK-319, it is essential to include a positive control in your experimental setup. A positive control is a well-characterized compound with a known inhibitory effect on the target, in this case, aldose reductase. This allows you to confirm that your assay is working correctly and provides a benchmark for the potency of MK-319.
Q3: What are suitable positive controls for an aldose reductase inhibition assay?
Well-established and commercially available aldose reductase inhibitors such as Epalrestat and Sorbinil are recommended as positive controls.[1][2] These compounds have been extensively studied and are known to effectively inhibit aldose reductase.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of MK-319 and the recommended positive controls against aldose reductase. IC50 values can vary depending on the specific assay conditions (e.g., enzyme source, substrate concentration).
| Compound | Target | IC50 (µM) | Reference |
| MK-319 | Aldose Reductase | 0.3 | Internal Data |
| Epalrestat | Aldose Reductase | 0.01 - 0.4 | [3][4][5] |
| Sorbinil | Aldose Reductase | ~1 | General Literature |
Experimental Protocols & Troubleshooting
In Vitro Aldose Reductase Inhibition Assay
This protocol describes a common method to measure the inhibition of aldose reductase activity. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by aldose reductase during the reduction of a substrate.
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Sodium Phosphate Buffer
-
MK-319
-
Epalrestat or Sorbinil (positive control)
-
DMSO (vehicle)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of MK-319 and the positive control (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Prepare the assay buffer (e.g., 100 mM sodium phosphate, pH 6.2).
-
Prepare the enzyme solution by diluting recombinant aldose reductase in the assay buffer.
-
Prepare the substrate solution (DL-glyceraldehyde) and NADPH solution in the assay buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound (MK-319) or positive control (Epalrestat/Sorbinil) at various concentrations. For the vehicle control, add an equivalent volume of DMSO.
-
Enzyme solution.
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the NADPH and substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each well.
-
Normalize the rates of the compound-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity in control wells | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh batch if necessary. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Degraded NADPH or substrate | Prepare fresh solutions of NADPH and substrate before each experiment. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. | |
| Positive control shows no inhibition | Inactive positive control compound | Check the purity and storage conditions of the positive control. Prepare a fresh stock solution. |
| Assay conditions not optimal | Review and optimize substrate and enzyme concentrations. |
Visualizations
Polyol Pathway and Inhibition by MK-319
Caption: The polyol pathway, where aldose reductase is inhibited by MK-319.
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro aldose reductase inhibition assay.
References
Adjusting incubation time for MK 319 treatment
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with MK 319 treatment.
Important Note on Compound Identification: The designation "this compound" can be ambiguous. This guide primarily focuses on ABBV-319 , a CD19-targeting glucocorticoid receptor modulator (GRM) antibody-drug conjugate (ADC), based on available research literature in the context of "treatment."[1][2][3] Researchers should always verify the specific compound and its properties from their supplier.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ABBV-319?
A1: ABBV-319 is an antibody-drug conjugate engineered to have three distinct mechanisms of action against B-cell malignancies[1][2]:
-
Targeted Payload Delivery: The antibody component targets the CD19 protein on the surface of B-cells. After binding, the ADC is internalized, and a glucocorticoid receptor modulator (GRM) payload is released, which activates apoptosis (programmed cell death).
-
CD19 Signaling Inhibition: The antibody itself can block the signaling pathways associated with the CD19 receptor, inhibiting cell proliferation.
-
Enhanced Effector Function: The antibody's Fc region is afucosylated, which enhances antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells are recruited to kill the target cancer cell.
Q2: What is a typical starting point for incubation time when treating cells with ABBV-319?
A2: For initial in vitro experiments, such as assessing the internalization of the antibody-drug conjugate or measuring effects on cell signaling, an incubation time of 24 hours is a common starting point. For cell viability or proliferation assays, longer incubation periods of 24 to 72 hours are standard to observe the full cytotoxic effect of the compound.
Q3: How does the potency of the GRM payload in ABBV-319 compare to standard glucocorticoids?
A3: The glucocorticoid receptor modulator (GRM) payload in ABBV-319 has been shown to be significantly more potent than standard clinical glucocorticoids in vitro. It is approximately 25 times more potent than dexamethasone and over 300 times more potent than prednisolone in glucocorticoid-sensitive B-cell malignancy cell lines.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed in a cell viability assay.
-
Question: I treated my CD19-positive cell line with ABBV-319 for 24 hours, but my cell viability assay (e.g., MTT, CellTiter-Glo) shows minimal cell death. What could be the issue?
-
Answer:
-
Insufficient Incubation Time: While some effects can be seen at 24 hours, the full cytotoxic effect of an ADC often requires a longer duration. ADCs rely on internalization, payload release, and the subsequent induction of apoptosis, which can take time.
-
Recommendation: Extend the incubation time. We recommend a time-course experiment with endpoints at 48 and 72 hours to determine the optimal treatment duration for your specific cell line.
-
-
Low CD19 Expression: The efficacy of ABBV-319 is dependent on the level of CD19 expression on the cell surface.
-
Recommendation: Confirm the CD19 expression level of your cell line using flow cytometry. If expression is low, you may need to use a higher concentration of ABBV-319 or consider a different model.
-
-
Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect early apoptotic events.
-
Recommendation: Consider using an assay that specifically measures apoptosis, such as a caspase-3/7 activity assay, in parallel with your viability assay.
-
-
Issue 2: High variability between replicate wells.
-
Question: My cell viability results show high standard deviations between replicate wells treated with ABBV-319. How can I improve consistency?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a common source of variability.
-
Recommendation: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. Consider using a multichannel pipette for seeding.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Recommendation: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
-
Compound Precipitation: The compound may not be fully solubilized in the culture medium.
-
Recommendation: Visually inspect the media after adding the compound to ensure there is no precipitate. If needed, review the solvent and final concentration used.
-
-
Issue 3: Unexpected results in control groups.
-
Question: My vehicle-treated control cells are showing reduced viability. What could be the cause?
-
Answer:
-
Solvent Toxicity: The solvent used to dissolve ABBV-319 (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Recommendation: Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.5%) and non-toxic to your cell line. Run a solvent-only toxicity control to confirm.
-
-
Contamination: Bacterial or fungal contamination can impact cell health and assay results.
-
Recommendation: Regularly check your cell cultures for signs of contamination. Practice sterile techniques throughout the experiment.
-
-
Data Presentation: Recommended Incubation Times
The optimal incubation time can vary based on the cell line and the specific assay being performed. The table below provides general guidelines for common in vitro experiments with ADCs like ABBV-319.
| Experimental Assay | Typical Incubation Time | Purpose |
| Cell Viability / Proliferation | ||
| (e.g., MTT, MTS, CellTiter-Glo) | 48 - 72 hours | To measure the overall cytotoxic or anti-proliferative effect. |
| Apoptosis Assay | ||
| (e.g., Caspase-Glo, Annexin V) | 24 - 48 hours | To detect early to mid-stage programmed cell death. |
| Internalization Assay | ||
| (e.g., pHrodo, fluorescent Ab) | 4 - 24 hours | To confirm the uptake of the ADC by the target cells. |
| Signaling Pathway Analysis | ||
| (e.g., Western Blot for PI3K) | 1 - 24 hours | To measure the inhibition of downstream signaling pathways. |
| ADCC Reporter Bioassay | 6 - 24 hours | To quantify the antibody-dependent cellular cytotoxicity effector function. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT/MTS)
This protocol provides a general framework. Specific details such as cell seeding density and reagent volumes should be optimized for your particular cell line and assay kit.
Methodology:
-
Cell Seeding: Harvest and count cells. Prepare a cell suspension at the desired density and seed 100 µL into each well of a 96-well plate. The optimal seeding density should allow for logarithmic growth throughout the experiment.
-
Adherence: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume growth.
-
Compound Addition: Prepare serial dilutions of ABBV-319 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's protocol.
-
Reagent Incubation: Incubate the plate for 1 to 4 hours at 37°C. This allows metabolically active cells to convert the substrate into a colored product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells, and plot the results to determine the IC₅₀ value.
References
- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: STR Profiling for Cell Line Authentication in MK 3319 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Short Tandem Repeat (STR) profiling to authenticate cell lines for studies involving MK 319.
Frequently Asked Questions (FAQs)
Q1: What is STR profiling and why is it crucial for our this compound research?
Q2: How often should we perform STR profiling on our cell lines used in this compound experiments?
A2: To ensure the integrity of your cell lines, it is recommended to perform STR profiling at several key points throughout your research. This includes:
-
When a new cell line is received or generated.
-
Before freezing a new bank of cells.
-
At the beginning of a new series of experiments.
-
If the cell line's morphology or growth characteristics change unexpectedly.
-
Before publishing any data generated using the cell line.
Q3: What do the results of an STR profile look like and how do I interpret them?
A3: An STR profile is typically presented as a table of numbers, where each number represents the count of repeat units at a specific STR locus. You interpret these results by comparing the STR profile of your cell line to a reference profile from a reputable cell bank. A match is generally considered when 80% or more of the alleles are identical to the reference profile. A match of less than 56% indicates that the cell lines are unrelated.
Troubleshooting Guide
Issue 1: My STR profile results show more than two alleles at multiple loci.
-
Possible Cause: This is a strong indicator of cross-contamination with another cell line. The extra alleles are from the contaminating cell line.
-
Solution:
-
Immediately quarantine the suspected cell line to prevent further contamination.
-
Discard the contaminated culture.
-
Thaw a fresh, early-passage vial of the cell line that has a previously confirmed STR profile.
-
Review your cell culture techniques and laboratory practices to identify and rectify potential sources of cross-contamination.
-
Issue 2: The STR profile of my cell line does not match the reference profile.
-
Possible Cause: This could be due to several reasons:
-
The cell line was misidentified from the start.
-
The cell line has undergone significant genetic drift over many passages.
-
-
Solution:
-
Verify the Reference Profile: Double-check that you are comparing your results to the correct reference STR profile for your intended cell line from a reliable database.
-
Test an Early Passage: If possible, test an earlier passage of the same cell line to see if the profile matches. This can help determine if genetic drift has occurred.
-
Re-run the STR Analysis: Contact the service provider or re-run the analysis in-house to rule out technical error.
-
Obtain a New Stock: If the discrepancy persists, it is highly recommended to obtain a new, authenticated stock of the cell line from a reputable cell bank.
-
Issue 3: My STR profile is clean (only two alleles per locus), but it doesn't match any known cell line profile.
-
Possible Cause: You may have a novel cell line, or it could be a known cell line that has not yet had its STR profile deposited into public databases.
-
Solution:
-
Thorough Database Search: Ensure you have searched all major cell line STR databases.
-
Characterize the Cell Line: If you believe it is a novel cell line, you should perform further characterization studies and consider submitting its STR profile to a public database.
-
Consult with Experts: If you are unsure, consult with a cell line authentication expert or the facility that provided the cell line.
-
Data Presentation
Table 1: Example STR Profile Comparison for a Human Cell Line
| STR Locus | Reference Profile | Your Lab Sample 1 | Your Lab Sample 2 (Contaminated) | Match Status |
| TH01 | 7, 9.3 | 7, 9.3 | 7, 8, 9.3 | Match |
| TPOX | 8, 11 | 8, 11 | 8, 11, 12 | Mismatch |
| vWA | 16, 18 | 16, 18 | 16, 17, 18 | Mismatch |
| CSF1PO | 10, 12 | 10, 12 | 10, 11, 12 | Mismatch |
| D5S818 | 11, 12 | 11, 12 | 11, 12 | Match |
| D7S820 | 8, 10 | 8, 10 | 8, 9, 10 | Mismatch |
| D8S1179 | 13, 14 | 13, 14 | 13, 14, 15 | Mismatch |
| D13S317 | 11, 12 | 11, 12 | 11, 12 | Match |
| D16S539 | 11, 12 | 11, 12 | 11, 12, 13 | Mismatch |
| AMEL | X | X | X, Y | Mismatch |
| Overall Match | 100% | <80% |
Note: This is a representative example. The number of loci tested may vary depending on the specific kit used.
Experimental Protocols
Protocol 1: Genomic DNA Extraction from Cultured Cells
-
Cell Lysis:
-
Harvest approximately 1-2 million cells.
-
Wash the cells with 1X Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer containing a protease (e.g., Proteinase K).
-
Incubate at a temperature optimized for the protease (e.g., 56°C) until the lysate is clear.
-
-
DNA Purification:
-
Purify the DNA from the lysate using a method such as phenol-chloroform extraction, ethanol precipitation, or a commercial DNA extraction kit.
-
-
DNA Rehydration:
-
Resuspend the purified DNA in a buffered solution (e.g., TE buffer) or nuclease-free water.
-
-
Quantification:
-
Measure the DNA concentration and purity using a spectrophotometer or fluorometer. A concentration of at least 10 ng/μl is often recommended.
-
Protocol 2: PCR Amplification of STR Loci
-
Reaction Setup:
-
Prepare a PCR master mix using a commercial STR profiling kit, which includes primers for multiple STR loci, DNA polymerase, and dNTPs.
-
Add approximately 1 ng of the extracted genomic DNA to each reaction.
-
-
PCR Amplification:
-
Perform PCR using a thermal cycler with the conditions specified by the STR kit manufacturer. This typically involves an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.
-
Protocol 3: Capillary Electrophoresis for Fragment Analysis
-
Sample Preparation:
-
Mix a small aliquot of the PCR product with a size standard and formamide. The size standard allows for accurate determination of the DNA fragment lengths.
-
Denature the samples by heating, followed by rapid cooling.
-
-
Electrophoresis:
-
Load the prepared samples onto a capillary electrophoresis instrument.
-
The fluorescently labeled STR fragments are separated by size as they move through the capillaries.
-
-
Data Analysis:
-
The instrument's software detects the fluorescent signals and generates an electropherogram.
-
The software analyzes the electropherogram to determine the size of each fragment and assign the corresponding allele call based on an allelic ladder.
-
Mandatory Visualizations
References
Validation & Comparative
MK-319 in the Landscape of Aldose Reductase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective aldose reductase inhibitors (ARIs) has been a long-standing endeavor in the quest to mitigate the debilitating complications of diabetes mellitus. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which, under hyperglycemic conditions, converts excess glucose into sorbitol. This accumulation of sorbitol, along with subsequent oxidative stress, is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. This guide provides a comparative analysis of MK-319 and other prominent ARIs, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
Quantitative Comparison of Aldose Reductase Inhibitors
The inhibitory potency of ARIs is a critical determinant of their potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. Furthermore, the selectivity of an inhibitor for aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1) is a crucial factor in minimizing off-target effects and potential toxicity.[1][2]
| Inhibitor | ALR2 IC50 (nM) | ALR1 IC50 (µM) | Selectivity (ALR1 IC50 / ALR2 IC50) |
| MK-319 | 300 | Not Reported | Not Reported |
| Epalrestat | 12-210 | ~10 | ~48-833 |
| Ranirestat | 18 | >100 | >5555 |
| Fidarestat | 18 | ~20 | ~1111 |
| Zopolrestat | 3.1-31 | Not Reported | Not Reported |
| Ponalrestat | 7.7 | 3-60 | 390 - 7800 |
| Tolrestat | 15-35 | Not Reported | Not Reported |
Note: IC50 values can vary depending on the specific experimental conditions, such as the source of the enzyme and the substrate used. The data presented here is a compilation from various sources for comparative purposes.[3][4][5]
Key Experimental Methodologies
A standardized approach to evaluating the efficacy and selectivity of ARIs is crucial for meaningful comparisons. Below are detailed protocols for key experiments frequently cited in the literature.
In Vitro Aldose Reductase Inhibition Assay (Spectrophotometric Method)
This assay is a fundamental method for determining the in vitro potency of an ARI.
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol. This reaction consumes the cofactor NADPH, which can be monitored by the decrease in its absorbance at 340 nm. The rate of NADPH oxidation is directly proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in this rate.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution (0.25 mM in phosphate buffer)
-
Aldose reductase enzyme preparation (e.g., from rat lens supernatant)
-
Substrate solution (DL-glyceraldehyde, 5 mM in phosphate buffer)
-
Test inhibitor solutions at various concentrations.
-
-
Assay Procedure:
-
In a quartz cuvette, combine 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the aldose reductase enzyme preparation.
-
Add 0.1 mL of the test inhibitor solution (or vehicle for control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 0.1 mL of the DL-glyceraldehyde substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over a period of time (e.g., 3-5 minutes) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
The IC50 value is calculated from this curve.
-
In Vivo Assessment of Diabetic Neuropathy: Nerve Conduction Velocity (NCV) Measurement in Rats
NCV is a key objective measure used to assess the functional integrity of peripheral nerves and is a common endpoint in preclinical studies of ARIs for diabetic neuropathy.
Principle: The speed at which an electrical impulse travels along a nerve is measured. In diabetic neuropathy, damage to the nerve fibers can slow down this conduction velocity. ARIs are evaluated for their ability to prevent or reverse this slowing.
Protocol:
-
Animal Model:
-
Induce diabetes in rats using streptozotocin (STZ).
-
Treat a group of diabetic rats with the test ARI and another group with a vehicle (control). A non-diabetic control group is also included.
-
-
Anesthesia and Temperature Control:
-
Anesthetize the rats (e.g., with ketamine/xylazine).
-
Maintain the animal's body and limb temperature at a constant physiological level (e.g., 37°C) using a heating pad and lamp, as NCV is temperature-dependent.
-
-
Electrode Placement and Stimulation (for sciatic-tibial motor NCV):
-
Place stimulating electrodes at two points along the sciatic nerve: proximally at the sciatic notch and distally at the knee.
-
Place recording electrodes over the tibial muscle of the hind paw.
-
-
Measurement:
-
Deliver a supramaximal electrical stimulus at both the proximal and distal sites.
-
Record the latency of the muscle action potential (the time from stimulus to muscle response) for each stimulation site.
-
Measure the distance between the two stimulation points along the nerve.
-
-
Data Analysis:
-
Calculate the NCV using the following formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))
-
Compare the NCV values between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Caption: Experimental workflow for the in vitro aldose reductase inhibition assay.
Caption: Workflow for in vivo measurement of nerve conduction velocity in a rat model.
References
- 1. Addressing selectivity issues of aldose reductase 2 inhibitors for the management of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Ponalrestat: a potent and specific inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Aldose Reductase Inhibitors: MK-319, Fidarestat, and Epalrestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three aldose reductase inhibitors: MK-319, fidarestat, and epalrestat. Aldose reductase is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia and is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. By inhibiting this enzyme, these compounds aim to mitigate the long-term damage associated with diabetes. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows.
Data Presentation
The following tables provide a quantitative comparison of MK-319, fidarestat, and epalrestat, based on their biochemical and clinical properties.
Table 1: Physicochemical and In Vitro Properties
| Property | MK-319 | Fidarestat | Epalrestat |
| Chemical Structure | Not Publicly Available | C₁₂H₁₀FN₃O₄ | C₁₅H₁₃NO₃S₂ |
| Molecular Weight ( g/mol ) | Not Publicly Available | 279.22 | 319.40 |
| Mechanism of Action | Selective Aldose Reductase Inhibitor[1] | Aldose Reductase Inhibitor | Noncompetitive, Reversible Aldose Reductase Inhibitor |
| IC₅₀ (Aldose Reductase) | 0.3 µM[1] | 26 nM | 72 nM |
Table 2: Preclinical Data in Animal Models
| Parameter | Fidarestat | Epalrestat |
| Animal Model | Streptozotocin-induced diabetic rats[2][3] | Streptozotocin-induced diabetic rats |
| Key Findings | - Corrected slowed F-wave, motor and sensory nerve conduction velocities[2]- Normalized increased levels of sorbitol and fructose in the peripheral nerve- Suppressed the increase in sorbitol and fructose, normalised GSH in sciatic nerve, and reduced the number of 8-OHdG-positive cells in DRG | - Reduced sorbitol accumulation in the sciatic nerve, erythrocytes, and ocular tissues |
| Reference |
Table 3: Clinical Trial Data in Diabetic Neuropathy
| Parameter | Fidarestat | Epalrestat |
| Study Design | 52-week, multicenter, placebo-controlled, double-blind, parallel group study | 3-year, open-label, multicenter study |
| Patient Population | 279 patients with diabetic neuropathy | 594 patients with diabetic neuropathy (289 epalrestat, 305 control) |
| Dosage | 1 mg/day | 150 mg/day |
| Primary Endpoint | Change in electrophysiological measurements and subjective symptoms | Change from baseline in median motor nerve conduction velocity (MNCV) at 3 years |
| Key Efficacy Results | - Significant improvement in median nerve FCV and minimal latency compared to placebo- Significant improvement in subjective symptoms (numbness, spontaneous pain, etc.) | - Prevented the deterioration of median MNCV, MFWL, and VPT seen in the control group. The between-group difference in change from baseline in median MNCV was 1.6 m/s (P < 0.001)- Significant improvement in numbness of limbs, sensory abnormality, and cramping |
| Adverse Events | Well tolerated, with an adverse event profile that did not significantly differ from placebo | Well tolerated; most frequently reported adverse effects include elevations in liver enzyme levels and gastrointestinal-related events such as nausea and vomiting |
| Reference |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these aldose reductase inhibitors.
Aldose Reductase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against aldose reductase.
-
Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human aldose reductase.
-
Substrate: DL-Glyceraldehyde.
-
Cofactor: β-NADPH.
-
Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).
-
Procedure:
-
The reaction mixture contains the assay buffer, NADPH, the test compound (dissolved in a suitable solvent like DMSO), and the enzyme solution.
-
The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The inhibitory activity of the test compound is calculated as the percentage of inhibition relative to a control without the inhibitor.
-
IC₅₀ values are determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
-
Streptozotocin (STZ)-Induced Diabetic Rat Model (In Vivo)
This protocol describes the induction of diabetes in rats to study the effects of aldose reductase inhibitors on diabetic complications.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of Diabetes:
-
Rats are fasted overnight.
-
A freshly prepared solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5) is administered via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical i.p. dose is 50-65 mg/kg body weight.
-
Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Diabetic rats are randomly assigned to treatment groups (vehicle control, test compound).
-
The test compound is administered daily by oral gavage or mixed in the feed for a specified duration (e.g., 4-12 weeks).
-
-
Outcome Measures:
-
Blood glucose and HbA1c levels are monitored regularly.
-
Nerve conduction velocity is measured to assess diabetic neuropathy.
-
Tissue samples (e.g., sciatic nerve, lens, kidney) are collected at the end of the study for biochemical analysis (e.g., sorbitol, fructose levels) and histopathology.
-
Nerve Conduction Velocity (NCV) Measurement in Rats
This protocol details the procedure for assessing peripheral nerve function in the STZ-induced diabetic rat model.
-
Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Procedure for Sciatic Motor NCV (MNCV):
-
The rat is placed in a prone position, and its body temperature is maintained at 37°C.
-
Stimulating electrodes are placed at two points along the sciatic nerve: proximally at the sciatic notch and distally at the ankle.
-
Recording electrodes are placed in the interosseous muscles of the paw.
-
A supramaximal electrical stimulus is delivered at each stimulation site, and the resulting compound muscle action potentials (CMAPs) are recorded.
-
The latency (time from stimulus to the onset of the CMAP) is measured for both proximal and distal stimulation.
-
The distance between the two stimulating sites is measured.
-
MNCV (m/s) is calculated as: Distance / (Proximal Latency - Distal Latency).
-
-
Procedure for Sensory NCV (SNCV): A similar procedure is followed, but stimulating and recording electrodes are placed along a sensory nerve, such as the sural nerve.
Clinical Trial Protocol for Diabetic Peripheral Neuropathy
This outlines a general design for a clinical trial to evaluate the efficacy and safety of an aldose reductase inhibitor in patients with diabetic peripheral neuropathy.
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
-
Patient Population: Patients with a diagnosis of type 1 or type 2 diabetes and symptomatic diabetic peripheral neuropathy.
-
Inclusion criteria: Age 18-70 years, stable glycemic control (e.g., HbA1c < 9.0%), and evidence of peripheral neuropathy (e.g., abnormal nerve conduction studies, symptoms of neuropathy for at least 6 months).
-
Exclusion criteria: Other causes of neuropathy, severe renal or hepatic impairment, pregnancy, or lactation.
-
-
Intervention: Patients are randomized to receive either the test compound at a specified dose or a matching placebo for a defined period (e.g., 52 weeks).
-
Primary Endpoints:
-
Change from baseline in nerve conduction velocities (e.g., peroneal motor NCV, sural sensory NCV).
-
Change from baseline in a validated measure of neuropathic symptoms (e.g., Total Symptom Score).
-
-
Secondary Endpoints:
-
Changes in quantitative sensory testing (e.g., vibration perception threshold).
-
Patient-reported outcomes on pain and quality of life.
-
Safety and tolerability assessments, including adverse event monitoring and laboratory tests.
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in endpoints between the treatment and placebo groups.
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The Polyol Pathway and Sites of Aldose Reductase Inhibition.
Caption: General Experimental Workflow for Aldose Reductase Inhibitor Development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of 15-month aldose reductase inhibition with fidarestat on the experimental diabetic neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-319: In Vitro Efficacy vs. In Vivo Potential
For Immediate Release
This guide provides a comprehensive comparison of the available in vitro and in vivo data for MK-319, a selective aldose reductase inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details methodologies for pivotal assays, and visualizes the underlying biological pathways to offer a clear perspective on the compound's performance.
Executive Summary
MK-319 has demonstrated notable potency in enzymatic assays, effectively inhibiting aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. While in vitro data confirms its mechanism of action, publicly available in vivo studies specifically investigating MK-319 are limited. This guide synthesizes the existing information and provides context through established experimental models for evaluating aldose reductase inhibitors.
In Vitro Data: Potent Inhibition of Aldose Reductase
MK-319 is a polyhalogenated derivative of the potent aldose reductase inhibitor IDD388.[1][2] In vitro studies have quantified its inhibitory activity against human aldose reductase (AR) and the related enzyme aldo-keto reductase family member 1B10 (AKR1B10).
| Compound | Target Enzyme | IC50 (µM) |
| MK-319 | Aldose Reductase (AR) | 0.3[1] |
| MK-319 | AKR1B10 | Not explicitly stated, but introduction of bromine substituents was shown to improve potency against AKR1B10 while decreasing it for AR.[1][2] |
Table 1: In Vitro Inhibitory Activity of MK-319
Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of MK-319 on aldose reductase is typically determined using a spectrophotometric assay. The following is a generalized protocol based on standard methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-319 against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as the enzyme reduces a substrate, such as DL-glyceraldehyde. The presence of an inhibitor like MK-319 will slow down this reaction.
Materials:
-
Recombinant human aldose reductase
-
MK-319
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MK-319 in DMSO.
-
Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.
-
Dilute the recombinant aldose reductase in phosphate buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
NADPH solution
-
A specific concentration of MK-319 (or DMSO for the control)
-
Aldose reductase solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.
-
-
Initiation of Reaction:
-
Add the DL-glyceraldehyde solution to each well to start the reaction.
-
-
Data Collection:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of MK-319.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the MK-319 concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflows
To understand the context of MK-319's action, it is essential to visualize the aldose reductase signaling pathway and the typical workflow for evaluating inhibitors.
Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.
Caption: General Experimental Workflow for Aldose Reductase Inhibitors.
In Vivo Data: An Area for Further Investigation
A comprehensive search of publicly available literature did not yield specific in vivo studies for MK-319. However, the evaluation of aldose reductase inhibitors in animal models of diabetes is a well-established field. The most common model is the streptozotocin (STZ)-induced diabetic rat, which mimics many of the complications seen in human diabetes.
Experimental Protocol: In Vivo Efficacy in a Diabetic Neuropathy Model
The following is a representative protocol for evaluating an aldose reductase inhibitor like MK-319 in a model of diabetic neuropathy.
Objective: To assess the efficacy of MK-319 in preventing or reversing diabetic neuropathy in STZ-induced diabetic rats.
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer.
-
Control animals receive an injection of the citrate buffer vehicle.
-
Blood glucose levels are monitored to confirm the diabetic state.
Treatment:
-
Diabetic rats are randomly assigned to treatment groups: vehicle control and MK-319 at various doses.
-
MK-319 is typically administered daily by oral gavage.
-
Treatment can be initiated either before the onset of neuropathy (preventative) or after its establishment (therapeutic).
Efficacy Endpoints:
-
Sorbitol Accumulation:
-
At the end of the study, tissues such as the sciatic nerve and lens are collected.
-
Sorbitol levels are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or enzymatic assays.
-
-
Nerve Conduction Velocity (NCV):
-
Motor and sensory NCV are measured in the sciatic or tail nerves using stimulating and recording electrodes.
-
A decrease in NCV is a hallmark of diabetic neuropathy, and an effective treatment would be expected to prevent or reverse this decline.
-
-
Thermal or Mechanical Nociception:
-
Tests such as the tail-flick or hot-plate test (for thermal hyperalgesia) and the von Frey filament test (for mechanical allodynia) are used to assess nerve function.
-
Data Analysis:
-
Statistical comparisons are made between the non-diabetic control, diabetic vehicle-treated, and diabetic MK-319-treated groups.
-
Parameters such as body weight, blood glucose, sorbitol levels, NCV, and nociceptive thresholds are analyzed.
Conclusion and Future Directions
MK-319 is a potent in vitro inhibitor of aldose reductase. The available data strongly supports its mechanism of action at the enzymatic level. However, to fully understand its therapeutic potential, further in vivo studies are necessary to establish its pharmacokinetic profile, efficacy in relevant animal models of diabetic complications, and overall safety. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
Confirming the On-Target Effects of ABBV-319 Through Genetic Knockdown: A Comparative Guide
A Note on Nomenclature: The initial topic specified "MK 319." Preliminary research indicated that this designation is not unique to a single therapeutic agent. This guide proceeds under the assumption that the query refers to ABBV-319 , a CD19-targeting antibody-drug conjugate (ADC) currently under investigation for B-cell malignancies.[1][2][3][4] This assumption is based on its well-defined molecular targets and mechanisms that are amenable to validation by genetic knockdown.
This guide provides a comparative analysis for researchers, scientists, and drug development professionals on utilizing genetic knockdown techniques to confirm the on-target effects of ABBV-319. We will compare experimental outcomes in unmodified cells versus those with suppressed target gene expression and provide detailed experimental protocols.
Introduction to ABBV-319 and Target Validation
ABBV-319 is an innovative antibody-drug conjugate engineered to treat B-cell malignancies with a multi-pronged approach.[1] It is designed to reduce the systemic toxicities often associated with glucocorticoid treatments. The therapeutic efficacy of ABBV-319 stems from three distinct mechanisms of action (MOA):
-
Targeted Payload Delivery: The antibody component targets the CD19 protein, which is highly expressed on the surface of B-lymphocytes. Upon binding, the ADC is internalized, delivering a potent glucocorticoid receptor modulator (GRM) payload that induces programmed cell death (apoptosis).
-
Inhibition of CD19 Signaling: The antibody itself can inhibit the signaling pathways downstream of the B-cell receptor (BCR) and CD19, such as the phosphoinositide 3-kinase (PI3K) pathway, leading to reduced cell proliferation.
-
Enhanced Effector Function: The antibody's Fc region is afucosylated, which enhances its ability to mediate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).
To unequivocally demonstrate that the observed therapeutic effects of ABBV-319 are a direct result of its interaction with its intended targets—CD19 and the glucocorticoid receptor (GR)—genetic knockdown studies are indispensable. By specifically silencing the genes that code for these proteins, researchers can create a cellular environment where the drug's primary targets are absent. If ABBV-319's efficacy is diminished in these knockdown cells compared to control cells, it provides strong evidence for on-target activity.
Comparison of Target Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Genetic Knockdown (siRNA/shRNA) | Post-transcriptional gene silencing by degrading target mRNA. | High specificity, transient (siRNA) or stable (shRNA) effects, relatively low cost. | Incomplete knockdown, potential for off-target effects, requires transfection optimization. |
| CRISPR/Cas9 Knockout | Permanent gene disruption at the DNA level. | Complete loss of protein expression, highly specific. | Potential for off-target mutations, can be lethal if the target gene is essential. |
| Small Molecule Inhibitors | Pharmacological inhibition of protein function. | Rapid and reversible, can be used in vivo. | May lack specificity, potential for off-target effects, may not fully mimic genetic ablation. |
| Mutant Protein Expression | Overexpression of a non-functional version of the target protein. | Can dissect specific protein functions. | May not fully recapitulate loss of function, potential for dominant-negative effects. |
Data Presentation: Quantifying On-Target Effects
The following tables present hypothetical data from key experiments designed to validate the on-target effects of ABBV-319. These experiments compare the drug's impact on a CD19-positive B-cell lymphoma cell line (e.g., Raji) under three conditions: untreated, treated with a non-targeting control siRNA/shRNA, and treated with siRNA/shRNA targeting either CD19 or the glucocorticoid receptor (GR, encoded by the NR3C1 gene).
Table 1: Effect of CD19 and GR Knockdown on ABBV-319-Induced Cytotoxicity
| Cell Line Condition | ABBV-319 Concentration | % Cell Viability (48h) | Fold Change vs. Control siRNA |
| Control siRNA | 0 nM (Vehicle) | 100% | - |
| 10 nM | 45% | 1.0 | |
| CD19 siRNA | 0 nM (Vehicle) | 98% | - |
| 10 nM | 85% | 1.89 | |
| GR (NR3C1) shRNA | 0 nM (Vehicle) | 99% | - |
| 10 nM | 78% | 1.73 |
This table illustrates that knocking down either CD19 or the glucocorticoid receptor significantly reduces the cytotoxic effect of ABBV-319, confirming that both are required for its full activity.
Table 2: Analysis of Apoptosis via Annexin V/PI Staining
| Cell Line Condition | ABBV-319 Treatment (10 nM, 24h) | % Apoptotic Cells (Annexin V+) |
| Control siRNA | - | 5% |
| + | 55% | |
| CD19 siRNA | - | 6% |
| + | 15% | |
| GR (NR3C1) shRNA | - | 5% |
| + | 20% |
This table demonstrates that the pro-apoptotic effect of ABBV-319 is dependent on the presence of both CD19 (for drug internalization) and the glucocorticoid receptor (the payload's target).
Table 3: Downstream Signaling Pathway Modulation (PI3K Pathway)
| Cell Line Condition | ABBV-319 Treatment (10 nM, 6h) | Relative p-Akt Levels (Normalized to total Akt) |
| Control siRNA | - | 1.0 |
| + | 0.4 | |
| CD19 siRNA | - | 1.0 |
| + | 0.9 |
This table shows that the inhibitory effect of ABBV-319 on the PI3K signaling pathway (measured by phosphorylated Akt) is abrogated when CD19 is knocked down, confirming the on-target effect of the antibody component.
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CD19
This protocol describes the transient knockdown of CD19 in a suspension B-cell lymphoma line using small interfering RNA (siRNA).
Materials:
-
CD19-positive B-cell lymphoma cells (e.g., Raji)
-
Complete RPMI-1640 medium
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
CD19 siRNA (pool of 3 target-specific siRNAs is recommended)
-
Non-targeting control siRNA
-
6-well tissue culture plates
-
RNase-free water and microtubes
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete medium. Ensure cells are in a logarithmic growth phase.
-
siRNA Preparation: a. In an RNase-free microtube, dilute 50 pmol of CD19 siRNA (or control siRNA) into 250 µL of Opti-MEM. Mix gently.
-
Transfection Reagent Preparation: a. In a separate RNase-free microtube, add 5 µL of Lipofectamine RNAiMAX to 245 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: a. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: a. Add the 500 µL of siRNA-lipid complexes dropwise to the well containing the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells. Use a portion for protein extraction and Western blot analysis to confirm the reduction in CD19 protein levels. The remaining cells can be used for downstream functional assays (e.g., viability, apoptosis).
Protocol 2: shRNA-Mediated Stable Knockdown of Glucocorticoid Receptor (GR)
This protocol describes the creation of a stable cell line with reduced GR expression using lentiviral particles containing short hairpin RNA (shRNA).
Materials:
-
HEK293T cells (for lentivirus production)
-
B-cell lymphoma target cells
-
Lentiviral vector encoding shRNA against NR3C1 (and a selection marker like puromycin)
-
Non-targeting control shRNA lentiviral vector
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
Puromycin
-
Complete DMEM and RPMI-1640 media
Procedure:
-
Lentivirus Production (in HEK293T cells): a. Co-transfect HEK293T cells with the shRNA vector and packaging plasmids according to the manufacturer's protocol. b. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. c. Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Transduction of Target Cells: a. Seed 2 x 10^5 target B-cells per well in a 12-well plate. b. Add lentiviral supernatant at various multiplicities of infection (MOI) in the presence of 8 µg/mL Polybrene to enhance transduction efficiency. c. Incubate for 24 hours.
-
Selection of Stable Cells: a. After 24 hours, replace the virus-containing medium with fresh complete medium. b. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration. c. Maintain the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells have died.
-
Expansion and Validation: a. Expand the puromycin-resistant cell population. b. Validate GR knockdown via Western blot and qPCR. The resulting stable cell line can now be used in experiments with ABBV-319.
Visualization of Pathways and Workflows
The following diagrams illustrate the key signaling pathways targeted by ABBV-319 and the experimental workflow for validating its on-target effects.
Caption: Experimental workflow for validating ABBV-319 on-target effects using genetic knockdown.
Caption: Simplified CD19 signaling pathway and the inhibitory effect of ABBV-319 and siRNA.
Caption: Glucocorticoid receptor-mediated apoptosis induced by the ABBV-319 payload.
References
- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
For Researchers, Scientists, and Drug Development Professionals
The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer. This central role makes Akt a compelling target for therapeutic intervention. MK-2206, an orally bioavailable allosteric inhibitor of Akt, has been a subject of extensive research.[1][2] A key attribute for any kinase inhibitor is its specificity, as off-target effects can lead to toxicity and unforeseen biological consequences. This guide provides an objective comparison of MK-2206's specificity against its primary targets and other related kinases, with supporting data and experimental context.
Quantitative Comparison of Kinase Inhibitor Potency
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for MK-2206 and two other notable pan-Akt inhibitors, Ipatasertib (GDC-0068) and Capivasertib (AZD5363), against the three Akt isoforms.
| Kinase Target | MK-2206 IC50 (nM) | Ipatasertib (GDC-0068) IC50 (nM) | Capivasertib (AZD5363) IC50 (nM) |
| Akt1 | 5 - 8[1][3][4] | 5 | ~3 |
| Akt2 | 12 | 18 | ~7 |
| Akt3 | 65 | 8 | ~7 |
Specificity Profile of MK-2206: MK-2206 demonstrates high selectivity for the Akt isoforms. It is an allosteric inhibitor, meaning it binds to a site other than the ATP-binding pocket, which contributes to its specificity. Studies have shown that MK-2206 exhibits no inhibitory activity against a panel of over 250 other protein kinases when tested at a concentration of 1µM.
Comparative Specificity of Alternatives:
-
Ipatasertib (GDC-0068): This ATP-competitive inhibitor also shows high selectivity for Akt. When screened against a panel of 230 protein kinases at 1µM, only three other kinases (PRKG1α, PRKG1β, and p70S6K) were inhibited by more than 70%. Ipatasertib displays over 100-fold selectivity for Akt1 over p70S6K and over 600-fold selectivity against the closely related kinase PKA.
-
Capivasertib (AZD5363): As a novel, selective ATP-competitive pan-Akt kinase inhibitor, Capivasertib shows similar activity against all three Akt isoforms. While detailed kinome-wide specificity data is less publicly available compared to Ipatasertib, it is recognized for its potent and selective inhibition of the Akt pathway.
Experimental Protocols
The determination of kinase inhibitor specificity and potency relies on robust in vitro kinase assays. Below is a detailed methodology representative of the type of experiment used to generate the data in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of kinase inhibition by measuring the amount of ATP consumed in a kinase reaction. The assay quantifies the remaining ATP, where a lower signal indicates higher kinase activity (and thus, lower inhibition).
Materials:
-
Purified recombinant kinase (e.g., Akt1, Akt2, Akt3)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer (typically contains HEPES, MgCl2, BSA, and DTT)
-
ATP solution
-
Test inhibitor (e.g., MK-2206) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. A vehicle control containing the same final concentration of DMSO (typically ≤1%) must be included.
-
Reaction Setup:
-
To the wells of the assay plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its peptide substrate in kinase assay buffer).
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Signal Generation:
-
Add 25 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces a luminescent signal proportional to the amount of ATP remaining.
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Workflows
To better understand the biological context of MK-2206's action and the experimental approach to its evaluation, the following diagrams are provided.
References
- 1. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK-2206 - Wikipedia [en.wikipedia.org]
- 3. Targeting AKT with the allosteric AKT inhibitor MK-2206 in non-small cell lung cancer cells with acquired resistance to cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of ABBV-319 for B-Cell Malignancies
An objective guide for researchers, scientists, and drug development professionals on the preclinical performance and mechanism of action of ABBV-319, a novel antibody-drug conjugate, in the context of other therapies for B-cell malignancies.
Due to the ambiguity of the term "MK 319" in initial searches, this guide focuses on ABBV-319 , a CD19-targeting antibody-drug conjugate (ADC) with substantial preclinical data available. Should "this compound" refer to a different agent, this guide may not be relevant.
ABBV-319 is an investigational antibody-drug conjugate designed for the treatment of B-cell malignancies. It is engineered to deliver a glucocorticoid receptor modulator (GRM) payload specifically to CD19-expressing cells, aiming to reduce the systemic toxicities associated with conventional glucocorticoid treatments while enhancing therapeutic efficacy.[1][2]
Comparative Preclinical Efficacy
Preclinical studies have demonstrated the potent anti-tumor activity of ABBV-319 across various B-cell malignancy models. A key feature of ABBV-319 is its multi-faceted mechanism of action, which contributes to its robust efficacy.
| Model System | ABBV-319 Activity | Comparator | Comparator Activity |
| Malignant B-cell lines (in vitro) | Potent GRM-driven antitumor activity[2] | Systemic prednisolone | Less potent at maximum tolerated dose in mice[2] |
| Cell line-derived xenografts (in vivo) | Sustained tumor regression with a single dose[2] | Repeated dosing of systemic prednisolone | Less effective than a single dose of ABBV-319 |
| Patient-derived xenografts (PDX) | Durable antitumor activity, including in relapsed/refractory lymphoma models | Afucosylated CD19 mAb | Less efficacious than ABBV-319 |
Mechanism of Action
ABBV-319 employs a three-pronged approach to combat B-cell malignancies:
-
Targeted Payload Delivery : The antibody component of ABBV-319 binds to the CD19 receptor on B-cells, leading to the internalization of the ADC. Once inside the cell, the glucocorticoid receptor modulator (GRM) payload is released, activating apoptosis (programmed cell death).
-
Inhibition of CD19 Signaling : The unconjugated CD19 monoclonal antibody itself has been shown to have antiproliferative effects in some B-cell lymphoma cell lines by inhibiting the phosphoinositide 3-kinase (PI3K) signaling pathway.
-
Enhanced Effector Function : The antibody's fragment crystallizable (Fc) region is afucosylated, which enhances its ability to mediate antibody-dependent cellular cytotoxicity (ADCC). This process recruits immune cells, such as natural killer (NK) cells, to destroy the targeted cancer cells.
Caption: Mechanism of Action of ABBV-319.
Experimental Protocols
The preclinical evaluation of ABBV-319 involved a series of standard in vitro and in vivo assays to determine its efficacy and mechanism of action. While specific, detailed protocols are proprietary, the general methodologies are outlined below.
In Vitro Antitumor Activity:
-
Cell Lines: A panel of malignant B-cell lines was used.
-
Assay: Cells were treated with varying concentrations of ABBV-319 to determine cell viability and apoptosis induction. Standard assays such as MTT or CellTiter-Glo for viability and Annexin V/PI staining for apoptosis were likely employed.
-
Signaling Pathway Analysis: Western blotting would be used to assess the phosphorylation status of key proteins in the PI3K signaling pathway (e.g., AKT, mTOR) following treatment with the unconjugated CD19 mAb.
In Vivo Efficacy Studies:
-
Xenograft Models: Human B-cell lymphoma cell lines were implanted into immunocompromised mice to establish cell line-derived xenografts. For patient-derived xenografts (PDXs), tumor tissue from patients with B-cell malignancies was implanted.
-
Treatment: Mice were administered single or multiple doses of ABBV-319, systemic glucocorticoids, or a control antibody.
-
Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition or regression. Overall survival of the mice was also monitored.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Target Cells: CD19-positive B-cell lymphoma cells.
-
Effector Cells: Natural Killer (NK) cells isolated from peripheral blood.
-
Method: Target cells were incubated with ABBV-319 or a control antibody, followed by the addition of NK cells. Cell lysis (killing) of the target cells was measured, often using a chromium-51 release assay or a non-radioactive equivalent.
Caption: Preclinical Experimental Workflow for ABBV-319.
Clinical Development
ABBV-319 is currently being investigated in a Phase 1 clinical trial (NCT05512390) to evaluate its safety, tolerability, and preliminary efficacy in patients with relapsed or refractory B-cell malignancies. This trial will provide crucial data on the translation of the promising preclinical findings to a clinical setting.
Alternative and Comparative Therapies
The treatment landscape for B-cell malignancies is evolving rapidly and includes a variety of therapeutic modalities.
-
Chemotherapy: Standard-of-care regimens like R-CHOP remain a cornerstone of treatment for many B-cell lymphomas.
-
Monoclonal Antibodies: Rituximab (anti-CD20) is widely used. Other CD19-targeting antibodies are also in development or use.
-
Other Antibody-Drug Conjugates: Polatuzumab vedotin (anti-CD79b) and Loncastuximab tesirine (anti-CD19) are other ADCs used in B-cell malignancies.
-
CAR T-Cell Therapy: Chimeric antigen receptor T-cell therapies targeting CD19 (e.g., axicabtagene ciloleucel, tisagenlecleucel) have shown remarkable efficacy in relapsed/refractory settings.
-
Bispecific Antibodies: These antibodies engage both a tumor antigen (like CD19 or CD20) and a T-cell receptor (like CD3) to redirect T-cells to kill cancer cells.
The unique mechanism of delivering a glucocorticoid receptor modulator payload distinguishes ABBV-319 from these other therapies and may offer a new therapeutic option, particularly for patients who have relapsed after or are refractory to existing treatments. The ongoing clinical trials will be critical in defining its place in the therapeutic armamentarium for B-cell malignancies.
References
- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking ABBV-319 Against Current Standard-of-Care in B-Cell Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational antibody-drug conjugate (ADC) ABBV-319 against the current standard-of-care treatments for B-cell malignancies, with a focus on preclinical models. The data presented herein is derived from publicly available preclinical studies.
Executive Summary
ABBV-319 is a novel, first-in-class ADC targeting CD19, a protein broadly expressed on the surface of B-cells. It is engineered with a three-pronged mechanism of action designed to maximize anti-cancer activity while minimizing toxicities associated with systemic therapies. Preclinical evidence suggests that ABBV-319 demonstrates potent and durable anti-tumor activity in various B-cell malignancy models, including those resistant to the current standard-of-care chemoimmunotherapy regimen, R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).
Mechanism of Action: A Multi-Modal Approach
ABBV-319's unique design incorporates three distinct anti-tumor mechanisms:
-
Targeted Delivery of a Glucocorticoid Receptor Modulator (GRM) Payload: The CD19-targeting antibody delivers a potent GRM payload directly to malignant B-cells. Upon internalization, the GRM activates the glucocorticoid receptor, leading to the induction of apoptosis (programmed cell death). This targeted delivery is engineered to reduce the systemic adverse effects associated with conventional glucocorticoid treatments.[1][2][3]
-
Inhibition of CD19 Signaling: The antibody component of ABBV-319 binds to CD19, a critical co-receptor for B-cell receptor (BCR) signaling. This binding can inhibit downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for B-cell proliferation and survival.[1][2]
-
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The antibody's Fc region is afucosylated, a modification that enhances its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells. This leads to a more potent ADCC response, where immune cells are recruited to kill the targeted cancer cells.
Data Presentation: Preclinical Efficacy
The following tables summarize the key preclinical findings for ABBV-319 and contextualize its performance against standard-of-care components.
Table 1: In Vitro Potency of ABBV-319 and its Components
| Cell Line(s) | Treatment | Key Findings | Reference(s) |
| Glucocorticoid-sensitive B-cell malignancy cell lines | GRM Payload | >300x more potent than prednisolone and 25x more potent than dexamethasone in inducing cell death. | |
| SU-DHL-6 | Afucosylated CD19 mAb | Inhibition of anti-IgM stimulated AKT phosphorylation, indicating disruption of BCR signaling. | |
| RS4;11, Raji, KARPAS422 | ABBV-319 & Afucosylated CD19 mAb | Induced higher specific lysis of tumor cells in the presence of PBMCs compared to fucosylated counterparts, demonstrating enhanced ADCC. | |
| K562 GRE reporter cells | GRM Payload | Dose-dependent activation of glucocorticoid response elements. | |
| Farage, SU-DHL-6, OCI-LY19 | ABBV-319 & GRM Payload | Marked increase in serine 211 phosphorylation on the glucocorticoid receptor, indicating target engagement. |
Table 2: In Vivo Efficacy of ABBV-319 in Xenograft Models
| Model Type | B-Cell Malignancy | Treatment | Key Findings | Reference(s) |
| Cell Line-Derived Xenograft (CDX) | DLBCL & ALL | Single-dose ABBV-319 | Induced dose-dependent and durable tumor regression. | |
| CDX (RS4;11) | ALL (large tumors >600 mm³) | Single-dose ABBV-319 (10 mg/kg) | Resulted in durable tumor regression for over 40 days, superior to multiple doses of prednisolone (50 mg/kg). | |
| Patient-Derived Xenograft (PDX) | DLBCL (treatment-naïve and R-CHOP relapsed) | Single-dose ABBV-319 (10 mg/kg) | Elicited tumor growth inhibition in 10/10 PDX models and regression in 9/10 models. | |
| Humanized Mouse Model (NSG-Tg(Hu-IL15)) with CDX | B-Cell Lymphoma | Single-dose ABBV-319 (5 mg/kg) | Induced more significant tumor growth inhibition and durable responses compared to treatment in non-humanized mice, highlighting the importance of the ADCC mechanism. |
Experimental Protocols
In Vitro Assays
-
Apoptosis and Cell Viability Assays: Malignant B-cell lines were treated with varying concentrations of ABBV-319, the unconjugated antibody, or the GRM payload. Cell viability was typically assessed using assays that measure metabolic activity or membrane integrity. Apoptosis was confirmed by detecting markers such as cleaved caspase 3 and cleaved PARP.
-
Signaling Pathway Analysis (Western Blot): To assess the inhibition of CD19 signaling, B-cell lines like SU-DHL-6 were pre-treated with the afucosylated CD19 antibody and then stimulated with anti-IgM. Cell lysates were subsequently analyzed by Western blot for the phosphorylation status of key signaling proteins like AKT.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay: The ADCC activity was evaluated using a reporter bioassay. Target lymphoma cells were co-cultured with an effector cell line (e.g., Jurkat cells expressing FcγRIIIa) in the presence of ABBV-319 or control antibodies. The lysis of target cells, indicative of ADCC, was quantified by measuring the release of a reporter molecule.
In Vivo Xenograft Studies
-
Cell Line-Derived Xenograft (CDX) Models: Human B-cell lymphoma cell lines (e.g., KARPAS422, DB, RS4;11, OCI-LY19) were implanted subcutaneously into immunodeficient mice. Once tumors reached a specified volume, mice were treated with a single intravenous dose of ABBV-319, vehicle control, or comparator agents like prednisolone. Tumor volume was measured regularly to assess anti-tumor activity.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients with DLBCL, including those who had relapsed after R-CHOP therapy, were implanted into immunodeficient mice. These models are considered more representative of human disease. Similar to CDX models, tumor-bearing mice were treated with ABBV-319, and tumor growth was monitored.
-
Humanized Mouse Models: To evaluate the contribution of the human immune system to the anti-tumor effect of ABBV-319 (specifically ADCC), immunodeficient mice were engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system, including functional NK cells. These mice were then used for xenograft studies as described above.
Mandatory Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MK-319: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of the selective aldose reductase inhibitor, MK-319 (CAS: 1462383-00-1). It is important to note that a specific Safety Data Sheet (SDS) for MK-319 is not publicly available. The following guidance is based on best practices for handling potent, novel chemical compounds in a research and development setting. A thorough risk assessment should be conducted by the user before beginning any work with this compound.[1]
Compound Data
A cautious approach to personal protection is mandatory due to the potent nature of MK-319 and the lack of specific toxicity data.[1] The following table summarizes key information for MK-319.
| Property | Value |
| IUPAC Name | 2-({4-[(2-bromo-3,4,5,6-tetrafluorobenzyl)carbamoyl]phenyl}oxy)acetic acid |
| CAS Number | 1462383-00-1 |
| Molecular Formula | C₁₆H₉BrF₄NO₄ |
| Molecular Weight | 470.60 g/mol |
| Primary Hazard | Potent Aldose Reductase Inhibitor; potential for unknown toxicity |
| Storage | Store at -20°C for long-term stability |
Source: BenchChem, 2025[1]
Personal Protective Equipment (PPE)
Due to the compound's potency and the absence of comprehensive toxicity data, the following PPE is recommended at all times when handling MK-319, from initial weighing to final disposal.[1]
| PPE Category | Recommended Equipment |
| Hand Protection | Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.[1] |
| Eye Protection | ANSI-approved safety goggles with side shields are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | A flame-resistant lab coat is required. For procedures with a higher risk of contamination, a disposable barrier gown should be worn over the lab coat. |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required. |
| Foot Protection | Fully enclosed, chemical-resistant footwear is required in the laboratory. |
Experimental Protocols: Handling Procedures
These protocols should be adapted to specific experimental needs and institutional safety guidelines.
-
Weighing: All weighing of solid MK-319 must be performed within a chemical fume hood or a balance enclosure to minimize the risk of inhalation. Use anti-static weighing dishes.
-
Dissolution: Add the solvent to the vessel containing the weighed MK-319 within the fume hood. Cap the vessel securely before removing it from the hood for vortexing or sonication.
-
Cell Culture and In Vitro Assays: All cell culture work should be performed in a certified biosafety cabinet (BSC). When adding MK-319 solutions to cell cultures, use filtered pipette tips. All treated flasks, plates, and tubes must be clearly labeled with the compound name and concentration. All media and consumables contaminated with MK-319 should be treated as chemical waste.
Disposal Plan
Proper disposal of MK-319 and contaminated materials is crucial to prevent environmental contamination and accidental exposure. The disposal of MK-319 must be conducted in a manner that ensures the safety of laboratory personnel and is in accordance with local, state, and federal regulations. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
| Waste Stream | Disposal Procedure |
| Solid MK-319 | Unused or expired solid MK-319 should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of in regular trash. |
| Contaminated Labware (solid) | Disposable labware (e.g., pipette tips, tubes, gloves, bench paper) that has come into contact with MK-319 should be collected in a designated, labeled hazardous waste container. |
| Contaminated Labware (liquid) | Liquid waste containing MK-319 (e.g., cell culture media, buffer solutions) should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with MK-319 must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of MK-319 and associated waste.
Caption: MK-319 Disposal Workflow Diagram.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
